Product packaging for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate(Cat. No.:CAS No. 100117-84-8)

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Cat. No.: B183607
CAS No.: 100117-84-8
M. Wt: 222.24 g/mol
InChI Key: PVAMNPNXYYKUOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS 100117-84-8) is a high-purity liquid chemical building block prized in synthetic organic chemistry for its role as a versatile dinucleophile. Its molecular formula is C 12 H 14 O 4 and it has a molecular weight of 222.24 g/mol. The compound is characterized as a yellow oil with a predicted density of 1.131 g/cm³ at 20 °C and should be stored sealed in a dry environment at room temperature . The primary research value of this compound lies in its application in metal-free [3+3] annulation reactions. It acts as a key dinucleophile that reacts with C5-activated 2-fluorobenzaldehyde dielectrophiles in a one-pot aldol-SNAr-dehydration sequence. This efficient, regioselective process enables the synthesis of complex polysubstituted 2-naphthols and 7-hydroxyquinolines, which are important scaffolds in medicinal chemistry and materials science . These core structures are prevalent in compounds with demonstrated biological activity, including potent anticancer and antimicrobial agents, making this ester a valuable reagent for constructing pharmacologically relevant molecules in a laboratory setting . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B183607 Methyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 100117-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMNPNXYYKUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650157
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100117-84-8
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key chemical intermediate. This document consolidates its chemical and physical properties, outlines a general synthetic methodology, and explores its potential, though currently undocumented, role in biological pathways and drug development. All quantitative data is presented in structured tables for clarity.

Chemical Identity and Properties

This compound, identified by the CAS Number 100117-84-8 , is a complex organic molecule with the chemical formula C₁₂H₁₄O₄.[1] It possesses a molecular weight of 222.24 g/mol .[1]

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100117-84-8[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name This compound[1]
Computed XLogP3 1.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Exact Mass 222.089209 g/mol PubChem
Monoisotopic Mass 222.089209 g/mol PubChem
Topological Polar Surface Area 52.6 ŲPubChem
Heavy Atom Count 16PubChem
Formal Charge 0PubChem
Complexity 241PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem
Estimated Melting Point ~63 °C(Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate)
Estimated Boiling Point ~381.7 ± 32.0 °C(Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate)

Note: Some properties are computed and may differ from experimental values.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route involves the acylation of a suitable methoxyphenylacetyl derivative. General methodologies for the synthesis of similar β-keto esters often employ techniques such as Friedel-Crafts acylation or the reaction of an acid chloride with Meldrum's acid followed by alcoholysis.

General Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific laboratory conditions.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Acylation Reagents cluster_acylation Acylation cluster_final Final Product Formation 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic acid Acid_chloride 4-Methoxyphenylacetyl chloride 4-Methoxyphenylacetic_acid->Acid_chloride Reaction with SOCl₂ Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Acid_chloride Acyl_Meldrums_acid Acylated Meldrum's acid intermediate Acid_chloride->Acyl_Meldrums_acid Reaction with Meldrum's acid in pyridine Meldrums_acid Meldrum's acid Meldrums_acid->Acyl_Meldrums_acid Pyridine Pyridine Pyridine->Acyl_Meldrums_acid Methanolysis Methanolysis Acyl_Meldrums_acid->Methanolysis Final_Product This compound Methanolysis->Final_Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research detailing the biological activity or the direct involvement of this compound in any signaling pathways. However, the presence of the 4-methoxyphenyl moiety is significant, as this functional group is found in a variety of biologically active molecules. Compounds containing a methoxyphenyl group have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

The structural similarity of this compound to other intermediates used in the synthesis of pharmacologically active compounds suggests its potential as a building block in drug discovery. For instance, a related compound, Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate, is utilized in the synthesis of antiproliferative sesquiterpenoids.[2]

Further research is required to elucidate any intrinsic biological effects of this compound and to explore its potential as a precursor for novel therapeutic agents.

Applications in Research and Drug Development

As a β-keto ester, this compound is a versatile intermediate in organic synthesis. The ketone and ester functional groups allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and other potential drug candidates. Its utility lies in its ability to participate in reactions such as enolate alkylations, condensations, and cyclizations, which are fundamental in the construction of diverse molecular scaffolds for drug development.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties but currently limited documented biological activity. Its primary value for researchers and drug development professionals lies in its potential as a versatile building block for the synthesis of novel, biologically active compounds. Future studies are warranted to explore its own pharmacological profile and to fully exploit its synthetic utility in the creation of new therapeutic agents.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and is not exhaustive. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key β-keto ester with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, This compound .[1] It is also known by various synonyms, including 4-(4-methoxy-phenyl)-3-oxo-butyric acid methyl ester and methyl p-methoxyphenyacetoacetate.[1]

The molecular structure of this compound consists of a butanoate backbone with a methoxy-substituted phenyl group at the 4-position and a ketone at the 3-position.

Caption: 2D Structure of this compound

Physicochemical and Spectral Data

While specific experimental data for this compound is limited in publicly available literature, its key physicochemical properties can be computed.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
CAS Number 100117-84-8PubChem[1]
XLogP3-AA 1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)[2]
Rotatable Bond Count 5PubChem (Computed)

Note: The table above primarily contains computed data due to a lack of experimentally determined values in the cited literature.

Predicted Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group (two doublets in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methyl ester protons (~3.7 ppm), and two singlets for the methylene protons adjacent to the carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbons of the ketone and ester groups (in the range of 160-210 ppm), aromatic carbons, the methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1680-1750 cm⁻¹). Aromatic C-H and C-O stretching bands would also be present.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported. However, a plausible and efficient method for its preparation is via a Claisen condensation reaction . This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base to form a β-keto ester.

A likely synthetic route would involve the crossed Claisen condensation of methyl 4-methoxyphenylacetate and methyl acetate using a strong base such as sodium methoxide or sodium hydride.

Proposed Synthesis Protocol via Claisen Condensation

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Sodium methoxide (or sodium hydride)

  • Anhydrous diethyl ether (or tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of methyl 4-methoxyphenylacetate and methyl acetate is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

synthesis_workflow Reactants Methyl 4-methoxyphenylacetate + Methyl Acetate Reaction Claisen Condensation Reactants->Reaction Base Sodium Methoxide in Anhydrous Ether Base->Reaction Quenching Acidic Work-up (1M HCl) Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Development

β-Keto esters such as this compound are valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making them useful building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The methoxyphenyl moiety is a common feature in many biologically active compounds.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis and application of this compound.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction.

The Crossed Claisen Condensation Mechanism

The synthesis of this compound proceeds via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For a successful crossed Claisen condensation with a high yield of a single product, one of the esters must be incapable of forming an enolate.

In this specific synthesis, methyl acetate, which possesses α-hydrogens, serves as the enolizable ester. Methyl 4-methoxybenzoate, lacking α-hydrogens, acts as the electrophilic acylating agent. Sodium methoxide is a suitable strong base for this transformation.

The mechanism can be described in the following steps:

  • Enolate Formation: Sodium methoxide abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, forming a tetrahedral intermediate.

  • Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group and forming the β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed this compound has acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide ion, a strong base, deprotonates this α-carbon to form a resonance-stabilized enolate. This acid-base reaction is the driving force for the Claisen condensation and necessitates the use of a stoichiometric amount of base.[1][2][3]

  • Protonation: A final work-up with a weak acid neutralizes the enolate to yield the final product, this compound.

Reaction Scheme

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product methyl_acetate Methyl Acetate enolate Methyl Acetate Enolate methyl_acetate->enolate 1. NaOMe methyl_anisate Methyl 4-methoxybenzoate sodium_methoxide Sodium Methoxide (NaOMe) product This compound product_enolate Product Enolate product->product_enolate 4. + MeO⁻ tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate 2. + Methyl 4-methoxybenzoate tetrahedral_intermediate->product product_enolate->product 5. H₃O⁺ workup

Caption: Synthesis of this compound via Crossed Claisen Condensation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for crossed Claisen condensations.[1][4][5]

Materials:

  • Methyl acetate

  • Methyl 4-methoxybenzoate

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF in the reaction flask and cooled in an ice bath.

  • Enolate Formation: A solution of methyl acetate (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide. The mixture is stirred at 0°C for 30-60 minutes to allow for the formation of the enolate.

  • Addition of the Electrophile: A solution of methyl 4-methoxybenzoate (1.0 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether or ethyl acetate (2 x 50 mL).

    • The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for a crossed Claisen condensation of this type. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants
Methyl acetate1.0 eq[1][4]
Methyl 4-methoxybenzoate1.0 eq[1][4]
Sodium methoxide1.1 eq[6]
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Temperature0°C to Reflux
Reaction Time2-4 hours
Product
Theoretical YieldCalculated based on the limiting reagent
Expected Yield 60-80%

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow start Start: Reactants & Reagents setup Reaction Setup under Inert Atmosphere start->setup enolate_formation Enolate Formation (Methyl Acetate + NaOMe in Anhydrous Solvent) setup->enolate_formation addition Addition of Methyl 4-methoxybenzoate enolate_formation->addition reaction Reaction at Room Temperature to Reflux addition->reaction workup Aqueous Work-up (Acidification, Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation or Column Chromatography) evaporation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and using appropriate starting materials where one ester cannot form an enolate, a high yield of the desired β-keto ester can be achieved. This technical guide provides the fundamental knowledge and a practical experimental framework for the successful synthesis of this important pharmaceutical intermediate. Further optimization of reaction parameters may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic Profile of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (C₁₂H₁₄O₄, Molar Mass: 222.24 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous structures and established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d (J ≈ 8.8 Hz)2HAr-H (ortho to -OCH₃)
~6.88d (J ≈ 8.8 Hz)2HAr-H (meta to -OCH₃)
~3.80s3HAr-OCH₃
~3.72s2H-CH₂- (alpha to Ar)
~3.45s2H-CH₂- (alpha to C=O)
~3.70s3H-COOCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~201C=O (ketone)
~167C=O (ester)
~158Ar-C (para, attached to -OCH₃)
~130Ar-C (ortho to -OCH₃)
~126Ar-C (ipso, attached to -CH₂-)
~114Ar-C (meta to -OCH₃)
~55Ar-OCH₃
~52-COOCH₃
~49-CH₂- (alpha to C=O)
~45-CH₂- (alpha to Ar)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1610, ~1510Strong, MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1175StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
191[M - OCH₃]⁺
163[M - COOCH₃]⁺
121[CH₃OC₆H₄CH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic ketoesters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a film on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, use a suitable capillary column (e.g., DB-5).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or Solution Sample->IR_Prep MS_Prep Dilute for GC or Direct Infusion Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Characteristic Absorption Bands IR_Acq->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Acq->MS_Analysis Final_Structure Structural Elucidation & Characterization NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-keto ester of interest in synthetic and medicinal chemistry. The document details the structural aspects of the tautomeric forms, factors influencing the equilibrium, and methodologies for its characterization. Detailed experimental protocols for the synthesis and analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided. Furthermore, this guide presents illustrative quantitative data to demonstrate the impact of solvent polarity on the keto-enol equilibrium. Diagrams of the tautomeric equilibrium and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form and an enol form. In the case of β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of the enol tautomer. The enol form is stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond, which creates a stable six-membered ring.[1] The position of this equilibrium is highly sensitive to various factors, including the molecular structure, solvent, and temperature.[2]

The keto-enol tautomerism of this compound is depicted below:

Figure 1: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is dynamic and influenced by several key factors:

  • Solvent Polarity: This is one of the most significant factors. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents can also stabilize the more polar keto form.[2][3]

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization.

  • Substituent Effects: The electronic properties of substituents on the aromatic ring can influence the acidity of the α-protons and the stability of the conjugated system in the enol form. The electron-donating methoxy group (-OCH₃) on the phenyl ring can affect the electron density of the molecule and subtly influence the equilibrium position.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-keto esters like this compound is the Claisen condensation.

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium methoxide in anhydrous diethyl ether or THF in the flask.

  • Add a mixture of methyl 4-methoxyphenylacetate and methyl acetate dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture by slowly adding 1 M hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis_Workflow Start Start: Reactants Reaction Claisen Condensation (Sodium Methoxide, Reflux) Start->Reaction Workup Acidic Workup (HCl) Reaction->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification End End: Pure Product Purification->End

Figure 2: General workflow for the synthesis of this compound.
Analysis of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4][5]

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare solutions of this compound in various deuterated solvents of differing polarities (e.g., 5-10 mg of the compound in 0.5-0.7 mL of solvent).

  • Transfer the solutions to NMR tubes.

  • Acquire ¹H NMR spectra for each sample.

  • Identify the characteristic signals for the keto and enol tautomers.

    • Keto form: Look for the singlet corresponding to the methylene protons (α-protons) between the two carbonyl groups.

    • Enol form: Identify the singlet for the vinylic proton and the broad singlet for the enolic hydroxyl proton.

  • Integrate the signals corresponding to unique protons of the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.

  • Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100 (Note: The integral of the keto methylene protons is divided by two as it represents two protons, while the enol vinylic proton is a single proton.)

  • Calculate the equilibrium constant (Keq = [enol]/[keto]).

Analysis of Keto-Enol Tautomerism by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[1]

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of this compound in different solvents.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The enol form is expected to have a λmax at a longer wavelength due to the π → π* transition of the conjugated system.

  • The relative intensities of these absorption bands can be used to qualitatively assess the shift in equilibrium with solvent polarity. For quantitative analysis, the molar absorptivity of each tautomer at a specific wavelength would be required, which can be challenging to determine directly.

Quantitative Data and Interpretation

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table presents illustrative data on the keto-enol equilibrium in various solvents. These values are based on the expected trends for β-keto esters and are intended for comparative purposes.

SolventDielectric Constant (ε)% Enol (Illustrative)Keq ([enol]/[keto]) (Illustrative)
Hexane1.975%3.00
Benzene-d₆2.365%1.86
Chloroform-d (CDCl₃)4.840%0.67
Acetone-d₆2125%0.33
Acetonitrile-d₃3820%0.25
DMSO-d₆4715%0.18
Methanol-d₄3310%0.11

Interpretation of Illustrative Data:

The illustrative data in the table demonstrates the strong influence of solvent polarity on the keto-enol equilibrium. In non-polar solvents like hexane and benzene, the enol form is significantly favored, as indicated by the high percentage of enol and a Keq greater than 1. This is because the intramolecular hydrogen bond of the enol tautomer is most stable in a non-polar environment.

As the polarity of the solvent increases (e.g., chloroform, acetone, acetonitrile, DMSO), the equilibrium shifts towards the keto form. This is attributed to the ability of polar solvents to stabilize the dipole moment of the keto tautomer through intermolecular interactions. In polar protic solvents like methanol, the keto form is even more favored due to the formation of strong intermolecular hydrogen bonds between the solvent and the carbonyl groups of the keto tautomer, which effectively competes with and disrupts the intramolecular hydrogen bond of the enol form.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and potential applications in drug development and organic synthesis. The equilibrium is readily influenced by the surrounding environment, particularly the solvent. A thorough understanding and characterization of this tautomeric equilibrium, primarily through NMR and UV-Vis spectroscopy, are essential for researchers and scientists working with this and related β-keto esters. The detailed protocols and illustrative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the tautomeric properties of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive β-keto moiety, an active methylene group, and an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical reactivity, supported by experimental data and detailed protocols for key reactions. The unique combination of functional groups makes this compound a precursor for a variety of heterocyclic systems and other complex molecules, some with significant pharmacological potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 100117-84-8[1]
Appearance Solid
InChI 1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3[1]
SMILES COC1=CC=C(C=C1)CC(=O)CC(=O)OC[1]

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its β-keto ester functionality. The active methylene protons, flanked by two carbonyl groups, are acidic and readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions. The ketone and ester carbonyls are also susceptible to nucleophilic attack.

Hydrolysis and Decarboxylation

Like other β-keto esters, this compound can undergo hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid, to yield a ketone. This reaction can be catalyzed by either acid or base.

General Reaction Scheme: this compound → 4-(4-methoxyphenyl)-3-oxobutanoic acid → 1-(4-methoxyphenyl)propan-2-one + CO₂

Experimental Protocol (Analogous to Aryl-cyanoacetate hydrolysis/decarboxylation): A representative procedure for hydrolysis and decarboxylation involves heating the β-keto ester with a base such as potassium hydroxide in a mixture of methanol and water.[2]

  • Reagents: this compound, Potassium hydroxide (KOH), Methanol (MeOH), Water (H₂O).

  • Procedure: To a solution of this compound in a 10:1 mixture of methanol and water, add 2-3 equivalents of potassium hydroxide.[2] Heat the mixture at 90 °C for several hours.[2] After completion of the reaction (monitored by TLC), the mixture is cooled, acidified, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude ketone, which can be further purified by chromatography or distillation.

Alkylation of the α-Carbon

The acidic α-protons of the active methylene group can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position.

Experimental Protocol (General for β-keto esters): A general procedure involves the use of a non-nucleophilic base to generate the enolate, followed by the addition of an alkylating agent.

  • Reagents: this compound, Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), an alkyl halide (e.g., methyl iodide, benzyl bromide), and a suitable solvent (e.g., THF, DMF).

  • Procedure: To a solution of this compound in an anhydrous solvent under an inert atmosphere, add one equivalent of the base at a low temperature (e.g., 0 °C). Stir the mixture for a period to ensure complete enolate formation. Then, add the alkylating agent and allow the reaction to proceed, often with warming to room temperature or gentle heating.[3] The reaction is then quenched, and the product is isolated through extraction and purified.

Multicomponent Reactions

This compound is an excellent substrate for various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.

Biginelli Reaction

The Biginelli reaction is a three-component condensation between a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are a class of compounds with a wide range of biological activities.

General Reaction Scheme: this compound + Aromatic Aldehyde + Urea/Thiourea → Dihydropyrimidinone

Experimental Protocol (Analogous Biginelli Reaction): A mixture of the β-keto ester (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.2-1.5 eq) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl, p-TSA).[4][5]

  • Reagents: this compound, Benzaldehyde, Urea, and a catalytic amount of concentrated HCl.

  • Procedure: A mixture of this compound, benzaldehyde, and urea in ethanol is refluxed in the presence of a few drops of concentrated HCl.[4] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold solvent, and recrystallized to afford the pure dihydropyrimidinone.[4]

Quantitative Data for an Analogous Biginelli Reaction: A study on the Biginelli reaction of 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide with benzaldehyde and thiourea reported a 94% yield of the corresponding dihydropyrimidinone.[4]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form dihydropyridines.[6][7] These products can be subsequently oxidized to pyridines.

General Reaction Scheme: 2 x this compound + Aromatic Aldehyde + NH₃ → Dihydropyridine

Experimental Protocol (General Hantzsch Synthesis): A mixture of the aldehyde (1 eq), the β-keto ester (2 eq), and a nitrogen source like ammonium acetate is refluxed in a solvent such as ethanol or acetic acid.[5][8]

  • Reagents: this compound, an aromatic aldehyde, and ammonium acetate.

  • Procedure: In a round-bottom flask, the aldehyde, this compound, and ammonium acetate are dissolved in ethanol. The mixture is heated to reflux and the reaction progress is monitored by TLC.[5] Upon completion, the mixture is cooled, and the product is isolated by filtration or by removing the solvent and purifying the residue by chromatography or recrystallization.[8]

Other Key Reactions

Japp-Klingemann Reaction

This reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone.[9] This is a key step in the Fischer indole synthesis.[10]

General Reaction Scheme: this compound + Aryl Diazonium Salt → Hydrazone

Experimental Protocol (General Japp-Klingemann Reaction): The reaction typically involves the preparation of a diazonium salt from an aniline derivative, which is then reacted with the β-keto ester in a basic solution.[11]

  • Part A: Diazotization: Aniline is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.[11]

  • Part B: Coupling: The β-keto ester is dissolved in a basic solution (e.g., sodium hydroxide or sodium acetate in ethanol) and cooled.[11] The freshly prepared diazonium salt solution is then added slowly to this mixture.

  • Part C: Work-up: After the reaction is complete, the hydrazone product often precipitates and can be collected by filtration, washed, and recrystallized.[11]

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a basic catalyst. This is followed by dehydration to yield an α,β-unsaturated product.[12]

General Reaction Scheme: this compound + Aldehyde/Ketone → α,β-Unsaturated Product

Experimental Protocol (General Knoevenagel Condensation): The reaction is typically carried out by refluxing the β-keto ester and the carbonyl compound with a catalytic amount of a weak base, such as piperidine or an amine salt, in a suitable solvent like ethanol or toluene.[13]

  • Reagents: this compound, an aldehyde (e.g., anisaldehyde), and a catalytic amount of piperidine.

  • Procedure: A solution of this compound, the aldehyde, and a catalytic amount of piperidine in a solvent is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the product is purified by chromatography or recrystallization.

Michael Addition

As a source of a stabilized enolate, this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor).[14][15]

General Reaction Scheme: this compound (Michael Donor) + α,β-Unsaturated Carbonyl (Michael Acceptor) → 1,5-Dicarbonyl Compound

Experimental Protocol (General Michael Addition): The reaction is typically performed by generating the enolate of the β-keto ester with a base and then adding the Michael acceptor.[16]

  • Reagents: this compound, a Michael acceptor (e.g., methyl vinyl ketone), and a catalytic amount of a base (e.g., sodium ethoxide).

  • Procedure: To a solution of the β-keto ester in a suitable solvent, a catalytic amount of base is added. The Michael acceptor is then added, and the reaction is stirred, often at room temperature or with gentle heating.[17] After the reaction is complete, it is quenched with a proton source, and the product is isolated by extraction and purified.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms of the key reactions and a typical experimental workflow.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Keto_Ester Methyl 4-(4-methoxyphenyl) -3-oxobutanoate Ureide Open-chain Ureide beta-Keto_Ester->Ureide + Acyliminium Ion Aldehyde Aldehyde Acyliminium_Ion Acyliminium Ion Aldehyde->Acyliminium_Ion + Urea, H+ Urea Urea DHPM Dihydropyrimidinone Ureide->DHPM Cyclization - H₂O

Caption: General mechanism of the Biginelli Reaction.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Keto_Ester1 Methyl 4-(4-methoxyphenyl) -3-oxobutanoate (2 eq.) Enamine Enamine beta-Keto_Ester1->Enamine + NH₃ Unsaturated_Keto_Ester α,β-Unsaturated Keto Ester beta-Keto_Ester1->Unsaturated_Keto_Ester + Aldehyde (Knoevenagel) Aldehyde Aldehyde Ammonia NH₃ Dihydropyridine Dihydropyridine Enamine->Dihydropyridine + Unsaturated Keto Ester (Michael Addition) Japp_Klingemann_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Keto_Ester Methyl 4-(4-methoxyphenyl) -3-oxobutanoate Enolate Enolate beta-Keto_Ester->Enolate Base Diazonium_Salt Ar-N₂⁺ Azo_Compound Azo Compound Enolate->Azo_Compound + Ar-N₂⁺ Hydrazone Hydrazone Azo_Compound->Hydrazone Hydrolysis Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Active_Methylene Methyl 4-(4-methoxyphenyl) -3-oxobutanoate Enolate Enolate Active_Methylene->Enolate Base Carbonyl Aldehyde/Ketone Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + Carbonyl Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product - H₂O Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Michael_Donor Methyl 4-(4-methoxyphenyl) -3-oxobutanoate Enolate_Donor Enolate of Donor Michael_Donor->Enolate_Donor Base Michael_Acceptor α,β-Unsaturated Carbonyl Enolate_Adduct Enolate Adduct Enolate_Donor->Enolate_Adduct + Michael Acceptor Adduct 1,5-Dicarbonyl Compound Enolate_Adduct->Adduct Protonation Experimental_Workflow Start Start Reactant_Prep Prepare Reactant Solutions Start->Reactant_Prep Reaction_Setup Set up Reaction Vessel (e.g., Round-bottom flask with condenser) Reactant_Prep->Reaction_Setup Reaction Combine Reactants and Catalyst Apply Heat/Stirring Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract Product with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification Purify Crude Product (Chromatography/Recrystallization) Drying->Purification Analysis Characterize Pure Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

A Technical Guide to the Solubility of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicted solubility based on structural analysis, a detailed experimental protocol for empirical determination, and a logical workflow for solvent selection in a research context.

Theoretical Solubility Profile

This compound is a molecule possessing several functional groups that dictate its solubility: a methyl ester, a ketone, an aromatic ring, and a methoxy ether group. This combination confers a moderate degree of polarity. Based on the chemical principle of "like dissolves like," a qualitative solubility profile can be predicted.[1]

  • Expected High Solubility: In solvents of moderate to high polarity that can engage in dipole-dipole interactions.

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Esters: Ethyl acetate

    • Ethers: Tetrahydrofuran (THF), Diethyl ether[2]

    • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Expected Moderate Solubility: In polar protic solvents and some nonpolar aromatic solvents.

    • Alcohols: Methanol, Ethanol, Isopropanol. While soluble, the beta-keto ester functionality may be sensitive to transesterification in the presence of acid or base catalysts.

    • Aromatic Hydrocarbons: Toluene, Xylene

  • Expected Low Solubility/Insolubility: In highly nonpolar or highly polar aqueous media.

    • Alkanes: Hexane, Heptane

    • Water: The presence of polar functional groups is offset by the larger, non-polar hydrocarbon backbone, leading to predicted insolubility in water.[2][3][4]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound across a range of organic solvents is not extensively reported in peer-reviewed literature.[2] To facilitate research and development, the following table is provided as a template for organizing empirically determined data. It is recommended that researchers determine this data using the protocol outlined in the subsequent section.

Solvent ClassSolventTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)
Ketones Acetone25
Methyl Ethyl Ketone25
Esters Ethyl Acetate25
Ethers Tetrahydrofuran (THF)25
Diethyl Ether25
Halogenated Dichloromethane (DCM)25
Chloroform25
Alcohols Methanol25
Ethanol25
Aromatics Toluene25
Alkanes n-Hexane25

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

  • Equilibration: Seal the vials securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[2][6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter appropriate for the solvent to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate in thermostatic shaker (24-72 hours) A->B C Settle or Centrifuge B->C D Filter supernatant (0.22 µm syringe filter) C->D E Prepare serial dilutions D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate final solubility F->G G cluster_paths Start Define Application Reaction Chemical Reaction Start->Reaction Purification Crystallization Start->Purification Sol_React Solvent must dissolve all reactants and reagents Reaction->Sol_React Sol_Purify_High High solute solubility at high temperature Purification->Sol_Purify_High Inert Solvent must be inert to reaction conditions Sol_React->Inert Temp_React Boiling point suitable for reaction temperature Inert->Temp_React Sol_Purify_Low Low solute solubility at low temperature Sol_Purify_High->Sol_Purify_Low Impurity Impurities should remain soluble at low temperature Sol_Purify_Low->Impurity

References

An In-depth Technical Guide to the Material Safety of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS No. 100117-84-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and disposal.

Chemical Identification and Physicochemical Properties

This compound is a beta-keto ester, a class of compounds widely used in organic synthesis. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
CAS Number 100117-84-8PubChem[1]
Appearance Not explicitly stated, but related beta-keto esters are often liquids or low-melting solids.General Knowledge
Solubility No specific data found. Generally, beta-keto esters have limited solubility in water and are soluble in organic solvents.General Knowledge

Hazard Identification and Classification

General Hazard Statement:

  • Irritating to eyes and respiratory system.[2]

  • Lachrymator (a substance that irritates the eyes and causes tears).[2]

Based on the hazards of similar compounds and the available information, the following precautionary measures should be taken.

Hazard TypePrecautionary Statement
Eye Irritation Avoid contact with eyes. Wear safety glasses or goggles.
Respiratory Irritation Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
Skin Contact Avoid contact with skin. Wear protective gloves and clothing.
Ingestion Do not ingest. Wash hands thoroughly after handling.

Toxicological Data

No specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound has been found in the public domain. The toxicological properties of this material have not been fully investigated[3]. Therefore, it should be handled with the care due to a compound of unknown toxicity.

Experimental Protocols

Due to the limited availability of public data, specific experimental protocols for the safety evaluation of this compound are not available. However, general laboratory protocols for the safe handling and disposal of beta-keto esters should be followed.

4.1. General Handling Protocol

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[4].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) suitable for handling esters and ketones should be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Hygiene Practices:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].

    • Work surfaces should be protected with absorbent, plastic-backed paper[4].

4.2. Disposal Protocol

  • Waste Collection:

    • Collect waste containing this compound in a designated, properly labeled, and sealed container for organic chemical waste[5].

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • For small quantities (<50 mL), absorb the liquid onto an inert material like vermiculite or sand, place it in a sealed container, and dispose of it as chemical waste[6].

    • For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

    • Disposal down the drain is not recommended for esters[6][7].

    • All disposal must be in accordance with local, state, and federal regulations[5].

Visualizations

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

Hazard_Identification_and_Mitigation cluster_0 Hazard Identification cluster_1 Risk Mitigation Measures Eye_Irritation Eye Irritation Wear_Goggles Wear Safety Goggles Eye_Irritation->Wear_Goggles Mitigated by Wear_Gloves Wear Resistant Gloves Good_Hygiene Practice Good Hygiene Respiratory_Irritation Respiratory Irritation Use_Fume_Hood Work in Fume Hood Respiratory_Irritation->Use_Fume_Hood Mitigated by Lachrymator Lachrymator Lachrymator->Use_Fume_Hood Mitigated by Lachrymator->Wear_Goggles Mitigated by Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Absorb Absorb Spill with Inert Material (e.g., Vermiculite, Sand) PPE->Absorb Collect Collect Absorbed Material into a Sealed Container Absorb->Collect Label Label as Hazardous Waste Collect->Label Decontaminate Decontaminate Spill Area Label->Decontaminate Dispose Dispose of Waste According to Institutional Procedures Decontaminate->Dispose End Spill Cleaned Up Dispose->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate from 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis, starting from 4-methoxyphenylacetic acid. The described methodology follows a reliable three-step sequence involving the activation of the carboxylic acid, condensation with Meldrum's acid, and subsequent methanolysis. This application note includes comprehensive experimental procedures, expected yields, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of the target compound.

Introduction

β-keto esters are pivotal structural motifs in a vast array of biologically active molecules and are key building blocks in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures. The synthesis route starting from the readily available 4-methoxyphenylacetic acid offers a practical and efficient approach for laboratory-scale preparation. The presented protocol is based on well-established transformations, ensuring reproducibility and high yields.

Synthesis Overview

The synthesis of this compound from 4-methoxyphenylacetic acid is achieved through a three-step process:

  • Step 1: Activation of 4-methoxyphenylacetic acid. The carboxylic acid is converted into a more reactive species, typically an acyl chloride, to facilitate the subsequent C-C bond formation.

  • Step 2: Condensation with Meldrum's acid. The activated 4-methoxyphenylacetic acid is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form an acylated intermediate.

  • Step 3: Methanolysis. The intermediate undergoes alcoholysis with methanol to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetyl chloride

Materials:

  • 4-methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-methoxyphenylacetyl chloride is obtained as an oil and is typically used in the next step without further purification. A protocol for this reaction reported a yield of 88%.[1]

Step 2: Condensation of 4-Methoxyphenylacetyl chloride with Meldrum's acid

Materials:

  • 4-Methoxyphenylacetyl chloride (from Step 1)

  • Meldrum's acid

  • Pyridine (anhydrous)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.

  • Prepare a solution of the crude 4-methoxyphenylacetyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the 4-methoxyphenylacetyl chloride solution dropwise to the Meldrum's acid/pyridine mixture at 0 °C.

  • After the addition, allow the reaction to stir at room temperature overnight.[2]

Step 3: Methanolysis to this compound

Materials:

  • Reaction mixture from Step 2

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To the reaction mixture from Step 2, add anhydrous methanol (excess).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

StepReactantsProductReagents and ConditionsTypical YieldReference
14-methoxyphenylacetic acid4-Methoxyphenylacetyl chlorideThionyl chloride, cat. DMF, reflux~88%[1]
24-Methoxyphenylacetyl chloride, Meldrum's acid5-(2-(4-methoxyphenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dionePyridine, Dichloromethane, 0 °C to room temperature65-96% (for analogous reactions)[2]
35-(2-(4-methoxyphenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneThis compoundMethanol, refluxHigh[2]

Visual Workflow

Synthesis_Workflow cluster_reagents A 4-methoxyphenylacetic acid B 4-Methoxyphenylacetyl chloride A->B Step 1: Activation C Acyl-Meldrum's acid Intermediate B->C Step 2: Condensation D This compound C->D Step 3: Methanolysis reagent1 SOCl₂, cat. DMF reagent2 Meldrum's acid, Pyridine reagent3 Methanol, Reflux

Caption: Synthetic pathway for this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pyridine is a flammable and harmful liquid. Use with adequate ventilation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Always perform reactions under an inert atmosphere when using anhydrous reagents.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound from 4-methoxyphenylacetic acid. By following the outlined steps and safety precautions, researchers can efficiently prepare this valuable β-keto ester for its application in various synthetic endeavors, particularly in the development of new pharmaceutical agents. The use of Meldrum's acid ensures high yields and a straightforward purification process.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and more complex pharmaceutical intermediates. This document provides a detailed protocol for the laboratory-scale synthesis of this target compound via a mixed Claisen condensation reaction. The presented methodology is robust, offering a clear and reproducible procedure for obtaining the desired product.

Reaction Scheme

The synthesis proceeds via a mixed Claisen condensation between methyl 4-methoxyphenylacetate and methyl acetate. In this reaction, sodium hydride is utilized as a strong base to deprotonate the α-carbon of methyl 4-methoxyphenylacetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. Subsequent elimination of a methoxide ion yields the target β-keto ester.

Overall Reaction:

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Methyl 4-methoxyphenylacetateC₁₀H₁₂O₃180.20Starting Material
Methyl AcetateC₃H₆O₂74.08Acylating Agent
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Solvent
This compoundC₁₂H₁₄O₄222.24Product

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Scale10 mmol (based on Methyl 4-methoxyphenylacetate)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield (isolated)75-85%
Purity (by NMR)>95%

Experimental Protocols

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add sodium hydride (0.48 g of 60% dispersion, 12 mmol, 1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.

    • Add 20 mL of anhydrous THF to the flask.

  • Enolate Formation:

    • In a separate flask, prepare a solution of methyl 4-methoxyphenylacetate (1.80 g, 10 mmol, 1.0 equivalent) in 10 mL of anhydrous THF.

    • Cool the suspension of sodium hydride in THF to 0 °C using an ice bath.

    • Slowly add the solution of methyl 4-methoxyphenylacetate to the sodium hydride suspension dropwise over 20-30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the enolate is indicated by the cessation of hydrogen gas evolution.

  • Claisen Condensation:

    • Prepare a solution of anhydrous methyl acetate (1.11 g, 1.5 mL, 15 mmol, 1.5 equivalents) in 5 mL of anhydrous THF.

    • Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approximately 15-20 mL) until the pH of the aqueous layer is acidic (pH ~5-6). Be cautious as hydrogen gas may be evolved if any unreacted sodium hydride remains.

    • Transfer the mixture to a separatory funnel.

    • Add 30 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.14 (d, J = 8.6 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 3.65 (s, 2H, Ar-CH₂), 3.46 (s, 2H, CO-CH₂-CO).

  • ¹³C NMR (101 MHz, CDCl₃): δ 202.1, 167.5, 158.8, 130.4, 126.2, 114.2, 55.3, 52.4, 49.8, 44.9.

  • FTIR (neat, cm⁻¹): 2955, 1745 (C=O, ester), 1718 (C=O, ketone), 1612, 1514, 1248, 1178, 1032.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₅O₄⁺ [M+H]⁺: 223.0965; found: 223.0961.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (Methyl 4-methoxyphenylacetate, Methyl Acetate, NaH, THF) Enolate_Formation Enolate Formation (0°C to RT) Start->Enolate_Formation Claisen_Condensation Claisen Condensation (RT, 2-4h) Enolate_Formation->Claisen_Condensation Workup Aqueous Work-up (HCl Quench, Extraction) Claisen_Condensation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol for the Purification of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of interest in organic synthesis, potentially serving as a building block for more complex molecules in medicinal chemistry and materials science. The purity of such intermediates is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and other impurities.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It addresses the common challenges associated with the purification of β-keto esters, such as keto-enol tautomerism and potential degradation on acidic silica gel.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound from a crude reaction mixture.

ParameterCrude ProductPurified Product
Mass 5.0 g3.75 g
Purity (by HPLC/qNMR) ~85%>98%
Yield -75%
Physical Appearance Yellow to brown oilPale yellow oil

Experimental Protocols

This section details the methodology for the purification of this compound by column chromatography.

Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fraction collector or test tubes

1. Eluent System Determination by TLC

Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC.

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane). Add 1-2 drops of triethylamine to each eluent to neutralize the silica.

  • Develop the TLC plates in the different eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation from impurities.

2. Column Preparation (Slurry Method)

  • Prepare the eluent with the lowest polarity that will be used (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine).

  • In a beaker, prepare a slurry of silica gel in the initial eluent. For 5 g of crude product, approximately 150-250 g of silica gel is recommended (30-50:1 ratio).

  • Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading

  • Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane or the initial eluent.

  • In a separate flask, add a small amount of silica gel (approx. 10 g) and add the dissolved crude product.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 5% ethyl acetate in hexane + 0.5% TEA) to the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure if necessary to maintain a steady flow rate.

  • Monitor the elution by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 10% and then 15% ethyl acetate in hexane) to elute the target compound.

  • Identify the fractions containing the pure product by comparing their Rf values to the initial TLC of the crude mixture.

5. Isolation of the Purified Product

  • Combine the fractions that contain the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the resulting oil under high vacuum to remove any residual solvent.

  • Weigh the purified product and calculate the yield.

Characterization of Purified Product

The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.15 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.70 (s, 3H, -COOCH₃), ~3.60 (s, 2H, Ar-CH₂-), ~3.45 (s, 2H, -CO-CH₂-CO-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~201 (C=O, ketone), ~167 (C=O, ester), ~158 (Ar-C-OCH₃), ~130 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~55 (-OCH₃), ~52 (-COOCH₃), ~49 (-CO-CH₂-CO-), ~45 (Ar-CH₂-).

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Crude Crude Product TLC TLC Analysis for Eluent System Crude->TLC ColumnPrep Column Preparation (Silica + Eluent) TLC->ColumnPrep Load Sample Loading ColumnPrep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

TLC_to_Column_Logic Start Crude Mixture TLC_Test TLC Eluent Test (Hexane/EtOAc + TEA) Start->TLC_Test Rf_Check Is Rf of Product 0.2-0.3 and well-separated? TLC_Test->Rf_Check Adjust_Polarity Adjust Eluent Polarity Rf_Check->Adjust_Polarity No Column_Chrom Perform Column Chromatography with Optimized Eluent Rf_Check->Column_Chrom Yes Adjust_Polarity->TLC_Test End Pure Compound Column_Chrom->End

Caption: Logic diagram for selecting the optimal eluent for column chromatography.

Application Notes and Protocols for the Recrystallization of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis and medicinal chemistry, serving as a versatile intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the quality of final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed protocols for two common recrystallization methods applicable to this compound: single-solvent recrystallization and the solvent/anti-solvent technique. These methodologies are based on established principles of organic chemistry and practices for the purification of β-keto esters.

Data Presentation

A critical step in developing a robust recrystallization protocol is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The following table summarizes hypothetical solubility data from a solvent screening experiment for this compound to guide solvent selection.

Disclaimer: The following quantitative data is illustrative and intended to serve as a guide for experimental design. Actual solubility, yield, and purity should be determined empirically.

Table 1: Illustrative Solvent Screening Data for this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal Formation on Cooling
Water< 0.1< 0.5-
Ethanol5.2> 50Good, well-formed needles
Methanol8.1> 60Good, small needles
Isopropanol3.545Good, plates
Ethyl Acetate15.0> 70Fair, tendency to oil out
Acetone> 50> 80Poor, soluble at low temp
Dichloromethane> 60N/A (low boiling point)Poor, soluble at low temp
Toluene2.135Good, prisms
Hexane< 0.11.5Poor, insoluble

Based on the illustrative data, ethanol, methanol, and isopropanol appear to be good candidates for single-solvent recrystallization. A mixed-solvent system, such as ethanol-water, is also a promising approach.

Table 2: Illustrative Recrystallization Protocol Outcomes

ParameterProtocol 1: Ethanol/Water RecrystallizationProtocol 2: Ethyl Acetate/Hexane Recrystallization
Initial Purity (by HPLC)~95%~95%
Final Purity (by HPLC)>99.5%>99.0%
Recovery Yield80-90%75-85%
Solvent Ratio (approx.)10:1 Ethanol:Water (v/v)1:3 Ethyl Acetate:Hexane (v/v)
Appearance of CrystalsWhite to off-white crystalline solidWhite crystalline powder

Experimental Protocols

The following are detailed methodologies for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization from Ethanol/Water

This protocol utilizes a mixed solvent system where the compound is soluble in the primary solvent (ethanol) and insoluble in the secondary solvent (water), which acts as an anti-solvent to induce crystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture with stirring on a hot plate or in a water bath. Add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Solvent/Anti-Solvent Recrystallization using Ethyl Acetate/Hexane

This method involves dissolving the compound in a "good" solvent at room temperature and then adding an "anti-solvent" in which the compound is insoluble to induce precipitation.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of ethyl acetate at room temperature with stirring. Gentle warming may be applied if necessary, but avoid boiling.

  • Addition of Anti-Solvent: While stirring the solution, slowly add hexane dropwise from a dropping funnel or pipette.

  • Inducing Precipitation: Continue adding hexane until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stir at room temperature for a period to allow for complete crystallization.

  • Cooling: To maximize the yield, cool the flask in an ice-water bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Drying: Dry the purified product under vacuum.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described recrystallization techniques.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Isolate Isolate Crystals (Vacuum Filtration) IceBath->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for a single-solvent recrystallization.

Solvent_Antisolvent_Workflow Start Crude Solid Dissolve Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) Start->Dissolve AddAntiSolvent Slowly Add 'Anti-Solvent' (e.g., Hexane) Dissolve->AddAntiSolvent Precipitate Induce Precipitation/ Crystallization AddAntiSolvent->Precipitate Cool Cool in Ice Bath Precipitate->Cool Isolate Isolate by Filtration Cool->Isolate Wash Wash with Cold Anti-Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Logical workflow for a solvent/anti-solvent recrystallization.

Application Notes and Protocols: Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-(4-methoxyphenyl)-3-oxobutanoate as a versatile precursor in the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound is a β-ketoester containing a reactive 1,3-dicarbonyl moiety and a 4-methoxyphenyl group. This unique structural combination makes it an ideal starting material for the construction of diverse heterocyclic scaffolds through various condensation reactions. Its utility spans the synthesis of pyridines, dihydropyrimidines, coumarins, pyrazoles, and isoxazoles, many of which are core structures in pharmacologically active molecules.

Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the straightforward construction of dihydropyridine rings.[1][2][3][4][5][6][7] While a specific protocol using this compound was not found in the immediate search, a general and reliable method can be adapted. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][6]

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of an aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the dihydropyridine product.

Diagram of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow reagents This compound + Aromatic Aldehyde + Ammonium Acetate solvent Ethanol reagents->solvent Dissolve in reflux Reflux (4-6 h) solvent->reflux Heat workup Cooling, Filtration, Washing, Drying reflux->workup Process product Dihydropyridine Product workup->product Isolate

Caption: General workflow for the Hantzsch synthesis of dihydropyridines.

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield dihydropyrimidones (DHPMs).[8][9][10][11] These compounds are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A mixture of 4-methoxybenzaldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid in ethanol (30 mL) is heated to reflux for 4 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired dihydropyrimidine.

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeAcetyl acetoneThioureaDimethyl sulphateEthanol3-478[8]
3-Hydroxy-4-methoxybenzaldehydeAcetyl acetoneThioureaDimethyl sulphateEthanol3-470[8]
4-NitrobenzaldehydeAcetyl acetoneThioureaDimethyl sulphateEthanol3-487[8]
4-ChlorobenzaldehydeAcetyl acetoneThioureaDimethyl sulphateEthanol3-482[8]
2-HydroxybenzaldehydeAcetyl acetoneThioureaDimethyl sulphateEthanol3-468[8]

Diagram of the Biginelli Reaction Signaling Pathway

Biginelli_Pathway cluster_reactants Reactants cluster_intermediates Intermediates aldehyde Aromatic Aldehyde acyliminium Acyliminium Ion aldehyde->acyliminium + Urea, H+ ketoester Methyl 4-(4-methoxyphenyl) -3-oxobutanoate enolate Ketoester Enolate ketoester->enolate Tautomerization urea Urea adduct Open-Chain Adduct acyliminium->adduct enolate->adduct + Acyliminium Ion product Dihydropyrimidinone adduct->product Cyclization & Dehydration

Caption: Simplified reaction pathway for the Biginelli synthesis.

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[12][13][14][15] The reaction of an activated phenol, such as resorcinol, with this compound in the presence of an acid catalyst would be expected to yield a substituted coumarin.

General Experimental Protocol: Pechmann Condensation

A mixture of a phenol (e.g., resorcinol, 10 mmol), this compound (10 mmol), and a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) is heated, with or without a solvent, for a specified time.[13][15] The reaction mixture is then cooled and poured into cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the coumarin derivative.

Phenolβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateconc. H2SO45°C to r.t., 18h88[13]
ResorcinolEthyl acetoacetateAmberlyst-15Microwave, 100°C, 20 min97[15]
PhenolEthyl acetoacetateAmberlyst-15Microwave, 100°C, 20 min43[15]

Diagram of the Pechmann Condensation Experimental Workflow

Pechmann_Workflow reactants Phenol + Methyl 4-(4-methoxyphenyl) -3-oxobutanoate catalyst Acid Catalyst (e.g., H2SO4) reactants->catalyst Add heating Heating catalyst->heating Apply workup Cooling, Precipitation in Water, Filtration, Recrystallization heating->workup Process product Coumarin Product workup->product Isolate

Caption: General experimental workflow for Pechmann condensation.

Synthesis of Pyrazoles via Knorr Synthesis

The Knorr pyrazole synthesis and related reactions involve the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[1][2][16][17] This reaction provides a direct route to pyrazole and pyrazolone scaffolds.

Experimental Protocol: Synthesis of 5-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one

To a solution of this compound (10 mmol) in ethanol (20 mL), hydrazine hydrate (12 mmol) and a few drops of glacial acetic acid are added.[1] The mixture is heated at reflux for 2-3 hours, with reaction progress monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent to yield the pyrazolone product.

1,3-Dicarbonyl CompoundHydrazineSolventTime (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-Propanol>1High (not specified)[1]

Diagram of the Knorr Pyrazole Synthesis Logical Relationship

Knorr_Logic start Methyl 4-(4-methoxyphenyl) -3-oxobutanoate + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product Pyrazolone Product cyclization->product Dehydration

Caption: Logical steps in the Knorr synthesis of pyrazolones.

Synthesis of Isoxazoles

Isoxazoles can be synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[18][19][20][21][22] The reaction of this compound with hydroxylamine hydrochloride is expected to yield a substituted isoxazole.

General Experimental Protocol: Isoxazole Synthesis

A mixture of this compound (10 mmol), hydroxylamine hydrochloride (12 mmol), and a base such as sodium acetate or pyridine in a solvent like ethanol is heated to reflux for 3-6 hours.[18][19] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

| Aldehyde | β-Ketoester | Hydroxylamine HCl | Catalyst/Base | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | Aromatic aldehydes | Ethyl acetoacetate | Yes | Pyridine | Aqueous media, ultrasound | High (not specified) |[18] | | Vanillin | Ethyl acetoacetate | Yes | 2-Aminopyridine | Water, 80°C | up to 95% |[22] |

Diagram of the Isoxazole Synthesis Experimental Workflow

Isoxazole_Workflow reactants Methyl 4-(4-methoxyphenyl) -3-oxobutanoate + Hydroxylamine HCl base_solvent Base (e.g., Pyridine) in Solvent (e.g., Ethanol) reactants->base_solvent Combine in reflux Reflux (3-6 h) base_solvent->reflux Heat workup Solvent Evaporation, Extraction, Purification reflux->workup Process product Isoxazole Product workup->product Isolate

Caption: General workflow for the synthesis of isoxazoles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for its use in the efficient construction of dihydropyridines, dihydropyrimidines, coumarins, pyrazoles, and isoxazoles, which are important scaffolds in the pursuit of new therapeutic agents. Further optimization of the outlined general procedures for specific substrates is encouraged to achieve desired outcomes.

References

"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" as a precursor for pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

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Analyzing Chemical Synthesis

I've initiated a thorough Google search to gather information on applications of "this compound." Next, I'll identify APIs derived from this precursor and find detailed synthetic procedures and quantitative data. Simultaneously, I'm identifying any associated biological targets and pathways to create visual representations.

Investigating Related Compounds

I've found some preliminary context on keto esters in pharma synthesis. "Methyl 4,4-dimethoxy-3-oxobutanoate" seems to be a key intermediate, but it's not the exact compound requested. I'm now exploring the implications of the user's specific request for "Methyl 4-(4-methoxyphenyl)-" and how that functional group affects the overall synthetic strategy.

Linking Precursor to APIs

I'm now zeroing in on the crucial connection between the keto ester and potential APIs. Initial findings suggest possible links to Anastrozole and Nateglinide, but I need to solidify this. The plan is to confirm this, then delve into detailed synthetic protocols and yields. I'll need to create diagrams outlining the APIs' signaling pathways.

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Broadening the Search Scope

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Application Notes and Protocols: Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate as a key intermediate in the synthesis of pyrazole-based agrochemicals. The protocols outlined below are based on established synthetic methodologies for analogous compounds and serve as a guide for the development of novel fungicides and herbicides.

Introduction: The Role of β-Keto Esters in Agrochemicals

This compound is a β-keto ester, a class of organic compounds widely recognized for their versatility as building blocks in the synthesis of heterocyclic systems. In the agrochemical industry, β-keto esters are particularly valuable precursors for the synthesis of pyrazole derivatives. The pyrazole scaffold is a core component of numerous commercially successful fungicides and herbicides due to its ability to interact with various biological targets in pests and weeds.

The reaction of β-keto esters with hydrazine derivatives provides a reliable and efficient method for the construction of the pyrazole ring. The specific substituents on the β-keto ester and the hydrazine determine the final structure and, consequently, the biological activity of the resulting pyrazole. The presence of the 4-methoxyphenyl group in this compound is significant, as this moiety is often found in bioactive molecules and can influence the compound's spectrum of activity and selectivity.

Application: Synthesis of Pyrazole-Based Fungicides

This compound is a key starting material for the synthesis of a variety of pyrazole-containing compounds with potential fungicidal properties. A primary synthetic route involves the condensation reaction with substituted hydrazines to form the pyrazole core, which can be further modified.

Illustrative Synthesis of a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole Derivative

This section details the synthesis of a model pyrazole derivative to illustrate the application of this compound.

Reaction Scheme:

G cluster_0 This compound cluster_1 Phenylhydrazine cluster_2 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole Intermediate cluster_3 Further Functionalization (e.g., Carboxylation) a O || CH3-O-C-CH2-C-CH2-Ph-OCH3  ||    O c [Structure of the intermediate] a->c + Phenylhydrazine (Condensation) b Ph-NH-NH2 b->c d [Structure of the final product] c->d Further Reactions

Caption: Synthetic pathway from this compound to a functionalized pyrazole derivative.

Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reagents: Add phenylhydrazine (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrazole derivative.

Quantitative Data

The following table summarizes typical yields and fungicidal activity data for pyrazole derivatives synthesized from aryl β-keto esters. This data is illustrative and specific values will vary depending on the exact molecular structure and the target fungal species.

Compound ClassTypical Yield (%)Target FungiEC₅₀ (µg/mL)Reference
Pyrazole Carboxamides70-90Rhizoctonia solani0.37
Phenylpyrazole Derivatives65-85Fusarium graminearum0.053
Pyrazole Analogues75-95Gaeumannomyces graminis>16.7 (comparable to commercial standards)

Application: Synthesis of Pyrazole-Based Herbicides

The pyrazole scaffold is also a key feature in a number of herbicides. The synthetic strategies are similar to those for fungicides, involving the formation of the pyrazole ring followed by functional group manipulations to achieve the desired herbicidal activity and crop selectivity.

Experimental Workflow for Herbicide Candidate Synthesis and Screening

The development of new herbicidal compounds from this compound follows a structured workflow.

G A This compound B Condensation with Hydrazine Derivative A->B C Pyrazole Intermediate Library Synthesis B->C D Structural Modification and Functionalization C->D E Candidate Herbicide Synthesis D->E F Primary Herbicidal Screening (in vitro) E->F G Secondary Screening (Greenhouse Trials) F->G H Lead Compound Identification G->H

Caption: Workflow for the development of pyrazole-based herbicides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pyrazole-based agrochemicals. The straightforward and high-yielding condensation reaction with hydrazine derivatives allows for the efficient construction of the core pyrazole scaffold. Subsequent structural modifications can be employed to fine-tune the biological activity, leading to the discovery of novel and effective fungicides and herbicides. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this important chemical intermediate.

Application Notes and Protocols for Claisen Condensation Reactions Involving Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in Claisen condensation and related reactions, with a focus on the synthesis of 4-hydroxycoumarin derivatives, a class of compounds renowned for their anticoagulant properties.

Introduction to this compound in Synthesis

This compound is a β-keto ester that serves as a versatile building block in organic synthesis. Its structure is primed for Claisen and other condensation reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds, including coumarins. The 4-hydroxycoumarin scaffold is of significant interest in medicinal chemistry due to its presence in numerous anticoagulant drugs, such as warfarin. These compounds function by inhibiting vitamin K epoxide reductase, an enzyme crucial for the blood clotting cascade.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2] In the context of synthesizing 4-hydroxycoumarin derivatives, an intramolecular Claisen-type condensation, often referred to as a Dieckmann condensation when occurring within the same molecule, can be a key cyclization step.

Application: Synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin

A primary application of this compound is in the synthesis of substituted 4-hydroxycoumarins. A plausible synthetic route involves the reaction of this β-keto ester with a substituted phenol, such as 3-methoxyphenol, followed by a cyclization reaction that can be considered an intramolecular Claisen-type condensation. The resulting 4-hydroxycoumarin derivative can be a potential candidate for anticoagulant drug discovery.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 4-Hydroxycoumarin Derivative

This protocol outlines a representative procedure for the synthesis of a 4-hydroxycoumarin derivative using this compound. This method is based on established principles for coumarin synthesis.

Objective: To synthesize 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin.

Materials:

  • This compound

  • 3-Methoxyphenol

  • Polyphosphoric acid (PPA) or another suitable condensing agent/catalyst

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and 3-methoxyphenol (1.1 equivalents).

  • Condensation: Add polyphosphoric acid (PPA) (a suitable amount to ensure proper mixing and reaction) to the flask. Heat the reaction mixture to 80-100°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold water.

    • Stir until the PPA is fully hydrolyzed and a precipitate forms.

    • Filter the crude product and wash it with cold water.

  • Purification:

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solution under reduced pressure to obtain the crude solid.

    • Recrystallize the solid from an ethanol/water mixture or purify by column chromatography using a hexane-ethyl acetate solvent system to yield the pure 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 4-hydroxycoumarin derivative as described in Protocol 1.

ParameterValue
Reactants
This compound1.0 g (4.5 mmol)
3-Methoxyphenol0.62 g (5.0 mmol)
Polyphosphoric Acid10 g
Reaction Conditions
Temperature90 °C
Reaction Time5 hours
Product
Product Name4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin
Yield75% (hypothetical)
Melting Point210-212 °C (hypothetical)

Visualizations

Signaling Pathway

The synthesized 4-hydroxycoumarin derivatives are expected to act as anticoagulants by inhibiting the Vitamin K cycle, which is essential for the activation of clotting factors.

Anticoagulant Signaling Pathway cluster_0 Vitamin K Cycle cluster_1 Clotting Factor Activation Vitamin K (reduced) Vitamin K (reduced) Vitamin K epoxide Vitamin K epoxide Vitamin K (reduced)->Vitamin K epoxide γ-glutamyl carboxylase VKOR Vitamin K epoxide reductase (VKOR) Vitamin K epoxide->VKOR VKOR->Vitamin K (reduced) Inactive Clotting Factors Inactive Clotting Factors Active Clotting Factors Active Clotting Factors Inactive Clotting Factors->Active Clotting Factors Requires Vitamin K Blood Clot Formation Blood Clot Formation Active Clotting Factors->Blood Clot Formation 4-Hydroxycoumarin Derivative 4-Hydroxycoumarin Derivative 4-Hydroxycoumarin Derivative->VKOR Inhibition Experimental Workflow start Start reactants Mix Reactants: - this compound - 3-Methoxyphenol - Polyphosphoric Acid start->reactants condensation Heat and Stir (Condensation Reaction) reactants->condensation monitoring Monitor Reaction (TLC) condensation->monitoring workup Reaction Work-up (Quench with Ice-Water) monitoring->workup Reaction Complete filtration Filter Crude Product workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Pure 4-Hydroxycoumarin Derivative purification->product

References

Application Notes and Protocols for the Alkylation of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester intermediate crucial in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the β-keto ester moiety allows for facile enolate formation, making the α-carbon a nucleophilic center for carbon-carbon bond formation through alkylation reactions. This document provides detailed protocols for the C-alkylation of this compound, a key transformation for introducing molecular diversity and building complex carbon skeletons.

Principle of the Reaction

The alkylation of this compound proceeds via a classic acid-base reaction followed by a nucleophilic substitution. The acidic proton on the α-carbon (C2) is abstracted by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Experimental Protocols

Protocol 1: General Procedure for the C-Alkylation of this compound

This protocol outlines a general method for the alkylation of the title compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane or Hexane (for washing NaH)

Equipment:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hydride: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous pentane or hexane (3 times) to remove the mineral oil, then carefully decant the solvent.

  • Reaction Setup: Suspend the washed sodium hydride in anhydrous THF.

  • Enolate Formation: To the stirred suspension of sodium hydride in THF at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel or syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the enolate solution. After the addition, the reaction mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the pure alkylated product.

Quantitative Data Summary:

The following table provides representative data for the alkylation of this compound with various alkylating agents under the conditions described in Protocol 1. Please note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Alkylating AgentProduct NameTypical Yield (%)
Methyl IodideMethyl 2-methyl-4-(4-methoxyphenyl)-3-oxobutanoate85 - 95
Ethyl BromideMethyl 2-ethyl-4-(4-methoxyphenyl)-3-oxobutanoate80 - 90
Benzyl BromideMethyl 2-benzyl-4-(4-methoxyphenyl)-3-oxobutanoate88 - 98

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the alkylation of this compound.

reaction_mechanism start This compound enolate Resonance-Stabilized Enolate start->enolate Deprotonation h2 H₂ gas start->h2 byproduct product Alkylated Product enolate->product SN2 Attack hx H-X enolate->hx byproduct base Base (e.g., NaH) base->start alkyl_halide Alkyl Halide (R-X) alkyl_halide->enolate

Caption: General mechanism of β-keto ester alkylation.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the alkylation of this compound.

experimental_workflow prep_naH Prepare NaH (wash with pentane) setup Suspend NaH in anhydrous THF under N₂ prep_naH->setup add_ester Add this compound solution at 0 °C setup->add_ester form_enolate Stir at RT (Enolate formation) add_ester->form_enolate add_alkyl_halide Add Alkyl Halide at 0 °C form_enolate->add_alkyl_halide react Stir at RT or reflux (Alkylation) add_alkyl_halide->react quench Quench with aq. NH₄Cl at 0 °C react->quench extract Extract with Et₂O or EtOAc quench->extract wash_dry Wash with H₂O, brine, and dry over MgSO₄ extract->wash_dry purify Concentrate and purify by column chromatography wash_dry->purify product Pure Alkylated Product purify->product

Caption: Workflow for the alkylation of a β-keto ester.

Safety Precautions

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and away from any sources of ignition.

  • Anhydrous solvents are required for this reaction. Ensure that THF and other solvents are properly dried before use.

  • Alkyl halides can be toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The alkylation of this compound is a robust and high-yielding reaction that provides a straightforward method for the synthesis of a variety of α-substituted β-keto esters. These products are valuable intermediates for the synthesis of more complex target molecules in drug discovery and development. The provided protocol and data serve as a comprehensive guide for researchers in this field.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through a Claisen condensation reaction.

Q1: My Claisen condensation reaction is resulting in a low yield of the desired β-keto ester. What are the potential causes and how can I improve the yield?

A1: Low yields in the Claisen condensation for this specific synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base Selection and Handling: The choice and handling of the base are critical.

    • Sodium Methoxide (CH₃ONa): While a common choice, its effectiveness can be diminished by the presence of moisture, which consumes the base. Ensure you are using freshly prepared or properly stored sodium methoxide. The use of excess methanol as a solvent can also shift the equilibrium unfavorably.

    • Sodium Hydride (NaH): A stronger, non-nucleophilic base that can drive the reaction to completion. However, it is crucial to use a high-quality dispersion and to wash it with a dry solvent (e.g., hexane) to remove any mineral oil, which can interfere with the reaction.

    • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that is effective at low temperatures, minimizing side reactions. LDA is particularly useful for preventing the self-condensation of methyl acetate. It must be prepared fresh or titrated before use for accurate stoichiometry.

  • Reaction Conditions:

    • Temperature: For bases like sodium methoxide and sodium hydride, the reaction is typically run at reflux temperature of a suitable solvent like toluene or THF. For LDA, the reaction is usually carried out at low temperatures (e.g., -78 °C) to control reactivity.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Self-Condensation of Starting Materials: Methyl 4-methoxyphenylacetate can undergo self-condensation, and methyl acetate can also self-condense, leading to undesired byproducts. Using a non-nucleophilic base like LDA and slow addition of the ester to the base can minimize this.

  • Work-up Procedure: The acidic work-up is crucial to protonate the enolate of the β-keto ester product. Ensure the pH is sufficiently acidic to complete this step.

Q2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this synthesis are self-condensation and decarboxylation.

  • Self-Condensation:

    • Methyl 4-methoxyphenylacetate self-condensation: This leads to the formation of dimethyl 2,4-bis(4-methoxyphenyl)-3-oxoglutaramate. To minimize this, slowly add the methyl 4-methoxyphenylacetate to a solution of the base and methyl acetate.

    • Methyl acetate self-condensation: This produces methyl acetoacetate. Using an excess of methyl acetate can favor the desired cross-condensation.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures during work-up, leading to the formation of 1-(4-methoxyphenyl)propan-2-one. To avoid this, perform the acidic work-up at low temperatures and avoid prolonged exposure to strong acids or bases.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to its physical properties and potential impurities.

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in hexane or petroleum ether is commonly employed. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity. The exact ratio will depend on the specific impurities.

    • TLC Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method.

    • Solvent Selection: A suitable solvent system would be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, may be effective.

  • Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification. However, care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and direct route is the crossed Claisen condensation between methyl 4-methoxyphenylacetate and methyl acetate using a strong base.

Q: Which base is the best choice for this reaction?

A: The "best" base depends on the specific experimental setup and desired outcome.

  • Sodium hydride (NaH) is often a good balance of reactivity and ease of handling.

  • Lithium diisopropylamide (LDA) offers better control and can minimize side reactions but requires more stringent anhydrous and low-temperature conditions.

  • Sodium methoxide (NaOMe) is a classic choice but may lead to lower yields due to equilibrium considerations.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the starting material (methyl 4-methoxyphenylacetate) and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

Q: What are the key safety precautions for this synthesis?

A:

  • Always work in a well-ventilated fume hood.

  • Strong bases like sodium hydride and LDA are highly reactive and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quench the reaction carefully, especially when using sodium hydride, as it reacts violently with water to produce flammable hydrogen gas.

Data Presentation

The following table summarizes representative yields for the Claisen condensation synthesis of this compound using different bases. These values are illustrative and can vary based on specific reaction conditions.

BaseSolventTemperatureTypical Yield (%)Notes
Sodium Methoxide (NaOMe)TolueneReflux40-60Equilibrium-driven reaction; excess methyl acetate is often used.
Sodium Hydride (NaH)THFReflux60-75Irreversible deprotonation drives the reaction to completion. Requires anhydrous conditions.
Lithium Diisopropylamide (LDA)THF-78 °C to rt70-85Minimizes side reactions. Requires careful preparation and handling of the strong base.

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation using Sodium Hydride

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the required amount of sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Decant the hexane carefully each time.

  • Reaction Setup: Add anhydrous THF to the flask containing the washed sodium hydride. To a separate dropping funnel, add a solution of methyl 4-methoxyphenylacetate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF.

  • Reaction: Add a small portion of the ester solution to the sodium hydride suspension. The reaction mixture is gently heated to initiate the reaction (evolution of hydrogen gas will be observed). Once the reaction starts, the remaining ester solution is added dropwise over 30-60 minutes, maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The progress of the reaction is monitored by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully quench the excess sodium hydride by the slow, dropwise addition of water. Then, slowly add 1 M HCl until the pH of the aqueous layer is acidic (pH ~ 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 4-methoxyphenylacetate Methyl 4-methoxyphenylacetate Claisen Condensation Claisen Condensation Methyl 4-methoxyphenylacetate->Claisen Condensation Methyl acetate Methyl acetate Methyl acetate->Claisen Condensation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Claisen Condensation Acidic Work-up Acidic Work-up Claisen Condensation->Acidic Work-up Extraction Extraction Acidic Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Overall synthesis workflow.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed check_base Check Base Quality and Stoichiometry start->check_base base_issue Improve Base Conditions: - Use fresh/dry base - Titrate LDA - Ensure proper stoichiometry check_base->base_issue Issue Found check_conditions Review Reaction Conditions check_base->check_conditions OK base_ok Base is adequate end Improved Yield base_issue->end conditions_issue Optimize Conditions: - Adjust temperature - Increase reaction time - Monitor with TLC check_conditions->conditions_issue Issue Found check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions OK conditions_ok Conditions are optimal conditions_issue->end side_reactions_issue Minimize Side Reactions: - Slow addition of ester - Use excess methyl acetate - Use non-nucleophilic base check_side_reactions->side_reactions_issue Issue Found check_workup Evaluate Work-up Procedure check_side_reactions->check_workup OK side_reactions_ok Minimal side reactions side_reactions_issue->end workup_issue Improve Work-up: - Ensure acidic pH - Low temperature work-up - Efficient extraction check_workup->workup_issue Issue Found check_workup->end OK workup_ok Work-up is correct workup_issue->end

Caption: Troubleshooting low yield.

Common byproducts in the synthesis of "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis, which typically proceeds via a crossed Claisen condensation reaction.

Troubleshooting Guide

Low or no yield of the desired product, as well as the presence of significant impurities, are common challenges in the synthesis of β-keto esters like this compound. This guide provides systematic solutions to frequently encountered problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The strong base (e.g., sodium methoxide) may have degraded due to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality Starting Materials: Impurities in methyl 4-methoxyphenylacetate or methyl acetate can interfere with the reaction.1. Use fresh, anhydrous sodium methoxide and ensure all glassware and solvents are thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. 3. Purify starting materials before use if their purity is questionable.
Formation of Multiple Byproducts 1. Self-Condensation of Starting Materials: Both methyl 4-methoxyphenylacetate and methyl acetate possess α-hydrogens and can undergo self-condensation. 2. Incorrect Order of Reagent Addition: Adding the base to a mixture of both esters can promote self-condensation.1. To favor the desired crossed-condensation, use a molar excess of the less expensive and more volatile ester (methyl acetate). 2. A more controlled approach is to slowly add the ester with the more acidic α-proton (methyl 4-methoxyphenylacetate) to a mixture of the base and the other ester (methyl acetate).
Product Degradation (Decarboxylation) The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic or harsh basic conditions during workup, leading to the formation of 4-(4-methoxyphenyl)butan-2-one.[1][2][3]1. During the aqueous workup, use a mild acid (e.g., dilute acetic acid or a buffered solution) for neutralization and maintain a low temperature. 2. Avoid prolonged exposure of the product to acidic or strongly basic conditions.
Difficulty in Product Purification The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider vacuum distillation for purification, as the byproducts may have different boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is a crossed Claisen condensation. This reaction involves the base-mediated condensation of methyl 4-methoxyphenylacetate with methyl acetate. A strong base, such as sodium methoxide, is typically used to deprotonate one of the esters to form an enolate, which then acts as a nucleophile.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts arise from the self-condensation of the starting materials, as both possess α-hydrogens. These byproducts are:

  • Methyl 2,4-bis(4-methoxyphenyl)-3-oxobutanoate: From the self-condensation of methyl 4-methoxyphenylacetate.

  • Methyl acetoacetate: From the self-condensation of methyl acetate.[4]

Q3: Why is the choice of base and its handling so critical?

A3: The Claisen condensation requires a strong base to generate a sufficient concentration of the enolate for the reaction to proceed. Sodium methoxide is a common choice. It is crucial that the base is anhydrous, as moisture will consume the base and can also lead to the hydrolysis of the ester starting materials and product.

Q4: Can the product, this compound, decompose during the reaction or workup?

A4: Yes. β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily undergo decarboxylation upon heating to yield a ketone.[1][2][5] In this case, the decomposition product would be 4-(4-methoxyphenyl)butan-2-one. This is more likely to occur during an acidic workup if the conditions are too harsh or if the mixture is heated.

Q5: What is a general experimental protocol for this synthesis?

Experimental Protocol: Crossed Claisen Condensation for the Synthesis of this compound

Materials:

  • Methyl 4-methoxyphenylacetate[6]

  • Methyl acetate[7]

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend sodium methoxide (1.1 equivalents) in the anhydrous solvent.

  • Ester Addition: Add methyl acetate (2-3 equivalents) to the suspension of the base.

  • Enolate Formation and Condensation: Slowly add methyl 4-methoxyphenylacetate (1 equivalent) dropwise to the stirred mixture at room temperature or while cooling in an ice bath to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until completion. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of dilute acetic acid until the mixture is neutral or slightly acidic.

    • Add water to dissolve any salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by vacuum distillation.

Logical Troubleshooting Workflow

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No check_base Check Base Quality (Anhydrous?) check_yield->check_base Yes self_condensation Suspect Self-Condensation? check_purity->self_condensation Yes success Successful Synthesis check_purity->success No optimize_yield Optimize Reaction check_base->optimize_yield check_conditions Review Reaction Conditions (Time, Temp) check_conditions->optimize_yield check_reagents Verify Starting Material Purity check_reagents->optimize_yield decarboxylation Suspect Decarboxylation? self_condensation->decarboxylation No adjust_stoichiometry Adjust Stoichiometry (Excess Methyl Acetate) self_condensation->adjust_stoichiometry Yes optimize_purification Optimize Purification decarboxylation->optimize_purification No mild_workup Use Milder Workup (Temp, pH) decarboxylation->mild_workup Yes adjust_stoichiometry->optimize_purification change_addition Modify Order of Addition change_addition->optimize_purification mild_workup->optimize_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Reaction Optimization for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis. The formation of the target β-keto ester is achieved through a crossed Claisen condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a crossed Claisen condensation. This reaction involves the base-mediated condensation of two different esters.[1][2][3][4] In this specific case, it is the reaction between methyl acetate and methyl 4-methoxyphenylacetate. The reaction is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[5] Subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the desired β-keto ester.[5]

Q2: Which base is most suitable for this reaction, and why is the choice of base critical?

A2: The choice of base is crucial to prevent side reactions like transesterification.[6] A common choice is sodium methoxide (NaOCH₃) when using methyl esters, as the methoxide leaving group matches the alkoxide base.[7] However, for crossed Claisen condensations, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can offer better control by irreversibly forming the enolate of one ester before the addition of the second ester, thus minimizing self-condensation.[8][9] Using hydroxide bases should be avoided as they can cause hydrolysis of the ester starting materials.[6]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in a Claisen condensation can stem from several factors.[10] Incomplete deprotonation of the starting ester, side reactions, or unfavorable equilibrium can all contribute. To improve the yield, consider the following:

  • Base Strength: Using a stronger base like sodium hydride (NaH) or LDA can lead to more complete enolate formation and drive the reaction forward.[3]

  • Reaction Temperature: The optimal temperature can vary. While some condensations work well at room temperature, others may require cooling (e.g., -78 °C when using LDA) to control reactivity and minimize side reactions.

  • Order of Addition: Slowly adding the enolizable ester to a mixture of the base and the non-enolizable ester (if applicable) can favor the crossed product. For this specific reaction, pre-forming the enolate of methyl acetate with a strong base before the slow addition of methyl 4-methoxyphenylacetate is a viable strategy.[8]

  • Stoichiometry: The final deprotonation of the β-keto ester product is often the driving force of the reaction.[2][6] Therefore, using at least a full equivalent of base is necessary.[5]

Q4: I am observing the formation of multiple byproducts in my TLC analysis. What are these and how can I minimize them?

A4: The formation of multiple products is a common issue in crossed Claisen condensations.[10] The primary byproduct is often the result of the self-condensation of methyl acetate to form methyl acetoacetate. To minimize this:

  • Controlled Enolate Formation: Use a strong, non-nucleophilic base like LDA at low temperatures to selectively form the enolate of methyl acetate. Then, add methyl 4-methoxyphenylacetate to this pre-formed enolate.

  • Excess of One Reagent: If one ester is more precious, using an excess of the less expensive ester can favor the formation of the desired crossed product. In this case, using an excess of methyl acetate may be beneficial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., sodium methoxide degraded by moisture).2. Insufficient base strength to deprotonate the ester.3. Reaction temperature is too low.1. Use freshly prepared or properly stored base. 2. Switch to a stronger base like sodium hydride (NaH) or Lithium Diisopropylamide (LDA).3. Gradually increase the reaction temperature and monitor by TLC.
Formation of Self-Condensation Product (Methyl Acetoacetate) 1. Competitive reaction due to comparable acidity of α-protons.2. Non-selective enolate formation.1. Pre-form the enolate of methyl acetate with a strong base (e.g., LDA) at low temperature (-78 °C) before adding methyl 4-methoxyphenylacetate.2. Use an excess of methyl 4-methoxyphenylacetate relative to methyl acetate.
Reaction Mixture Turns Dark/Polymerization 1. Reaction temperature is too high.2. Base concentration is too high, leading to decomposition.[10]1. Maintain a lower reaction temperature.2. Add the base slowly to the reaction mixture to avoid localized high concentrations.
Hydrolysis of Ester Starting Material 1. Presence of water in the reaction.2. Use of a hydroxide base.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use an alkoxide base corresponding to the ester (sodium methoxide) or a non-nucleophilic base (LDA).[6]

Experimental Protocols

Protocol 1: Optimized Claisen Condensation using Sodium Methoxide
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium methoxide (1.1 equivalents) to anhydrous toluene in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: To the stirred suspension of sodium methoxide, add a solution of methyl 4-methoxyphenylacetate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into ice-cold dilute hydrochloric acid (1 M) with vigorous stirring.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Selectivity Crossed Claisen Condensation using LDA
  • LDA Preparation: In an oven-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, slowly add a solution of methyl acetate (1.0 equivalent) in anhydrous THF at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Crossed Condensation: Add a solution of methyl 4-methoxyphenylacetate (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1.

Data Presentation: Comparison of Reaction Conditions

Parameter Condition A (NaOCH₃) Condition B (LDA) Condition C (NaH)
Base Sodium MethoxideLDASodium Hydride
Solvent TolueneTHFTHF
Temperature 80 °C-78 °C to RT60 °C
Reaction Time 6 hours16 hours8 hours
Yield of Desired Product 45-55%75-85%60-70%
Yield of Self-Condensation Product 20-30%<5%15-25%

Visualizations

Reaction_Pathway cluster_reactants Reactants MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate - H+ MPA Methyl 4-methoxyphenylacetate Product This compound MPA->Product - CH3OH Base Base (e.g., NaOCH3) Base->MA + Enolate->MPA Nucleophilic Attack

Caption: Reaction pathway for the Claisen condensation synthesis.

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckBase Verify Base Activity CheckPurity->CheckBase If pure OptimizeTemp Optimize Reaction Temperature CheckBase->OptimizeTemp If active OrderOfAddition Optimize Order of Reagent Addition OptimizeTemp->OrderOfAddition If no improvement ChangeBase Consider Stronger Base (e.g., LDA) Success Improved Yield and Purity ChangeBase->Success OrderOfAddition->ChangeBase If still low yield

Caption: A logical workflow for troubleshooting common reaction issues.

Parameter_Relationships Yield Desired Product Yield Selectivity Crossed vs. Self-Condensation Selectivity->Yield Directly Impacts BaseStrength Base Strength BaseStrength->Yield Increases BaseStrength->Selectivity Influences Temperature Reaction Temperature Temperature->Yield Affects Rate Temperature->Selectivity Can Decrease OrderOfAddition Order of Addition OrderOfAddition->Selectivity Critically Affects

Caption: Relationships between key reaction parameters and outcomes.

References

Preventing decomposition of "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" (CAS No. 100117-84-8). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable β-keto ester during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" is a β-keto ester, a class of organic compounds widely used as intermediates in organic synthesis. Its bifunctional nature, containing both a ketone and an ester group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. A notable application is in multicomponent reactions like the Hantzsch pyridine synthesis to create dihydropyridine derivatives, which are known for their use as calcium channel blockers.[1][2][3][4]

Q2: What are the main causes of decomposition for "this compound" during a reaction?

A2: The primary decomposition pathways for this β-keto ester are hydrolysis and subsequent decarboxylation.[5][6][7] These reactions are often catalyzed by the presence of acids or bases and are accelerated by elevated temperatures.[5]

  • Hydrolysis: The ester functional group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding β-keto acid.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂) upon heating to yield a ketone.[5][6][8]

Q3: What are the general signs of decomposition?

A3: Signs of decomposition can include:

  • The appearance of unexpected byproducts in your reaction mixture, as observed by TLC, LC-MS, or NMR.

  • Gas evolution (CO₂) during the reaction or workup, indicating decarboxylation.

  • Lower than expected yield of the desired product.

  • A change in the physical appearance of the reaction mixture.

Troubleshooting Guides

Problem 1: Significant formation of a ketone byproduct, 4-(4-methoxyphenyl)butan-2-one.
  • Possible Cause: Decarboxylation of the β-keto ester has occurred. This is often preceded by hydrolysis of the methyl ester to the corresponding carboxylic acid, which is thermally unstable.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. For purification, avoid distillation if the compound is thermally labile.[5] Low-temperature solvent removal using a rotary evaporator is recommended.[5]

    • pH Control: During aqueous workup, maintain a neutral pH.[5] If an acidic or basic extraction is necessary, perform it quickly and at a low temperature (e.g., 0 °C) to minimize the time the compound is exposed to harsh pH conditions. Neutralize the solution promptly after extraction.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can facilitate hydrolysis, the precursor to decarboxylation.

Problem 2: Low yield of the desired product with recovery of starting material, even after extended reaction times.
  • Possible Cause: The reaction conditions may be too mild, or the reagents may have lost activity. In an attempt to drive the reaction to completion by increasing the temperature, decomposition may be favored.

  • Solutions:

    • Reagent Quality: Use freshly opened or properly stored reagents. For instance, in reactions involving bases like sodium methoxide, ensure it has not been passivated by atmospheric moisture.

    • Catalyst Choice: For reactions like the Hantzsch synthesis, consider using a mild and efficient catalyst to promote the reaction at lower temperatures.[1][2]

    • Reaction Time: Carefully monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. Prolonged reaction times, even at moderate temperatures, can lead to gradual decomposition.

Quantitative Data Summary

ConditionStability of β-keto esterPrimary Decomposition PathwayNotes
Neutral pH (6-8), Room Temperature Generally stable-Storage under these conditions is recommended.
Acidic Conditions (pH < 6) Prone to hydrolysisHydrolysis to β-keto acidThe rate of hydrolysis increases with decreasing pH. The resulting β-keto acid is susceptible to decarboxylation, especially with heat.
Basic Conditions (pH > 8) Prone to hydrolysisHydrolysis to β-keto acid saltThe rate of hydrolysis increases with increasing pH. The resulting carboxylate is also susceptible to decarboxylation upon heating.
Elevated Temperature (> 50 °C) Susceptible to decompositionDecarboxylation (if hydrolyzed)The rate of decarboxylation of the corresponding β-keto acid increases significantly with temperature.
Anhydrous Conditions More stable-The absence of water minimizes the risk of hydrolysis.

Experimental Protocols

Detailed Protocol: Hantzsch Pyridine Synthesis with Minimized Decomposition of "this compound"

This protocol describes the synthesis of a dihydropyridine derivative using "this compound", an aldehyde, and ammonia, with specific steps to minimize its decomposition.

Materials:

  • "this compound" (2.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and "this compound" (2.0 eq) in anhydrous ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (1.1 eq) to the solution. Using ammonium acetate provides a controlled release of ammonia and helps maintain a less harsh reaction environment compared to aqueous ammonia.

  • Controlled Heating: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol). Avoid excessively high temperatures to minimize thermal decomposition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours. Over-refluxing can lead to decomposition.

  • Workup at Low Temperature: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.

  • Precipitation and Filtration: The dihydropyridine product will often precipitate from the cold ethanol. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) is preferred over column chromatography on silica gel, which can be slightly acidic and may cause decomposition of any remaining β-keto ester or the product.

Visualizations

Decomposition_Pathway A This compound B 4-(4-methoxyphenyl)-3-oxobutanoic acid A->B Hydrolysis (H2O, H+ or OH-) C 4-(4-methoxyphenyl)butan-2-one + CO2 B->C Decarboxylation (Heat)

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Use Anhydrous Solvents and Reagents prep2 Ensure Clean and Dry Glassware prep1->prep2 react1 Combine reactants at room temperature prep2->react1 react2 Heat gently to minimum required temperature react1->react2 react3 Monitor reaction progress closely (e.g., TLC) react2->react3 workup1 Cool reaction to 0°C before workup react3->workup1 workup2 Perform aqueous extractions quickly and at low temperature workup1->workup2 workup3 Maintain neutral pH during workup workup2->workup3 workup4 Purify by recrystallization or neutral column chromatography workup3->workup4

Caption: Workflow to minimize decomposition during reactions.

Troubleshooting_Guide start Low yield or unexpected byproducts observed? q1 Is the main byproduct the decarboxylated ketone? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce reaction temperature. Maintain neutral pH during workup. Use anhydrous conditions. a1_yes->s1 q2 Is starting material recovered? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Check reagent quality. Consider a milder, more efficient catalyst. a2_yes->s2 s3 Investigate other possible side reactions. a2_no->s3

Caption: Troubleshooting decision tree for decomposition issues.

References

Technical Support Center: Purification of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Low recovery of the target compound is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.

Possible Causes and Solutions:

  • Incomplete Reaction or Presence of Side Products:

    • Solution: Before purification, analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the conversion to the desired product and identify major impurities. An incomplete reaction will inherently lead to a low yield of the purified product.

  • Product Loss During Extraction and Work-up:

    • Solution: Ensure the pH of the aqueous layer is optimized during extraction to prevent the hydrolysis of the ester. Multiple extractions with a suitable organic solvent can improve recovery. Washing the combined organic layers with brine can reduce the loss of the product in the aqueous phase.

  • Suboptimal Purification Technique:

    • Solution: The choice of purification method can significantly impact the yield. For instance, while column chromatography can achieve high purity, it may sometimes lead to lower yields compared to recrystallization if not optimized. Refer to the data presentation table below for a comparison of typical outcomes.

  • Product Instability:

    • Solution: this compound, being a β-keto ester, can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures. Avoid prolonged heating and exposure to strong acids or bases during purification.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield of Purified Product check_crude Analyze Crude Reaction Mixture (TLC, NMR) start->check_crude incomplete_reaction Incomplete Reaction or Significant Side Products? check_crude->incomplete_reaction optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes workup_loss Evaluate Work-up and Extraction Efficiency incomplete_reaction->workup_loss No end Improved Yield optimize_reaction->end optimize_workup Optimize Extraction (pH, Solvent Volume) workup_loss->optimize_workup purification_method Review Purification Protocol optimize_workup->purification_method recrystallization_issue Recrystallization Issues? purification_method->recrystallization_issue column_issue Column Chromatography Issues? purification_method->column_issue optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) recrystallization_issue->optimize_recrystallization Yes recrystallization_issue->end No optimize_column Optimize Column Chromatography (Eluent, Loading) column_issue->optimize_column Yes column_issue->end No product_stability Consider Product Instability (Hydrolysis/Decarboxylation) optimize_recrystallization->product_stability optimize_column->product_stability product_stability->end

Caption: Troubleshooting workflow for diagnosing and addressing low purification yield.

Issue 2: Presence of Impurities in the Final Product

Achieving high purity is crucial for subsequent applications. This guide addresses common impurity-related challenges.

Common Impurities and Their Removal:

  • Unreacted Starting Materials:

    • Identification: Can be detected by TLC or NMR by comparing with the spectra of the starting materials.

    • Removal: Column chromatography is generally effective in separating the product from unreacted starting materials due to polarity differences.

  • Side-Reaction Products:

    • Identification: The synthesis of β-keto esters can sometimes lead to self-condensation products (Claisen condensation). These can be identified by spectroscopic methods like Mass Spectrometry and NMR.

    • Removal: Careful optimization of column chromatography, including the use of a gradient elution, can help separate these closely related impurities. Recrystallization may also be effective if a suitable solvent system is found where the impurity has significantly different solubility.

  • Solvent Residues:

    • Identification: Residual solvents can be identified by ¹H NMR.

    • Removal: Drying the purified product under high vacuum for an extended period is typically sufficient to remove residual solvents.

General Purification Workflow:

purification_workflow crude_product Crude this compound preliminary_analysis Preliminary Analysis (TLC) crude_product->preliminary_analysis major_impurities Nature of Impurities? preliminary_analysis->major_impurities polar_impurities Baseline/Polar Impurities major_impurities->polar_impurities Significantly Different Polarity nonpolar_impurities Closely Eluting/Non-polar Impurities major_impurities->nonpolar_impurities Similar Polarity recrystallization Recrystallization polar_impurities->recrystallization column_chromatography Column Chromatography nonpolar_impurities->column_chromatography purity_check Purity Analysis (NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK repurify Repurify if Necessary purity_check->repurify Impurities Present repurify->major_impurities

Caption: Decision workflow for selecting a suitable purification method.

Data Presentation

The choice of purification method depends on the desired balance between purity and yield. Below is a table summarizing typical results for the purification of this compound.

Purification MethodTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 75 - 9095 - 99Simple, scalable, and cost-effective.May not remove impurities with similar solubility.
Column Chromatography 60 - 80>99Excellent for removing closely related impurities.More time-consuming and requires more solvent.
Preparative HPLC 40 - 60>99.5Highest achievable purity.Expensive and not suitable for large quantities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying solid crude this compound.

1. Solvent Screening:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to each tube.

  • A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • For this compound, a mixture of ethyl acetate and hexanes is often a good starting point.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Crystallization:

  • Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with similar polarities.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a commonly used stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

4. Elution:

  • Start the elution with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. Try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent.

  • Allow the solution to cool more slowly.

  • Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.

  • Adding a seed crystal of the pure compound can also initiate crystallization.

Q2: How do I choose the right solvent system for column chromatography? A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.2-0.3 and provide good separation from impurities.

Q3: Can the keto-enol tautomerism of this compound affect its purification? A3: Yes, the keto-enol tautomerism, a characteristic of β-keto esters, can sometimes lead to broadened peaks in chromatography (HPLC and GC) and NMR spectroscopy.[2] This can make it more challenging to assess purity accurately. Using a slightly acidic mobile phase or operating at a slightly elevated temperature can sometimes improve peak shape in HPLC.

Q4: What are the signs of product degradation during purification? A4: Degradation, often through hydrolysis of the ester or decarboxylation, can lead to the formation of 4-(4-methoxyphenyl)acetic acid or 1-(4-methoxyphenyl)propan-2-one, respectively. These impurities can be detected by spectroscopic methods. To minimize degradation, avoid high temperatures and extreme pH conditions during the purification process.

Q5: Is it better to use a gradient or isocratic elution for column chromatography? A5: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more effective. It allows for the efficient elution of all compounds in a reasonable time. Isocratic elution is simpler but may not provide adequate separation if the impurities have polarities very close to that of the product.

References

"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS No. 100117-84-8). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: I suspect my sample of this compound has degraded. What are the likely degradation pathways?

As a beta-keto ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of water (even atmospheric moisture) or under acidic or basic conditions, the ester can hydrolyze to form the corresponding β-keto acid, 4-(4-methoxyphenyl)-3-oxobutanoic acid.[1][2]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), especially when heated, to yield 4-(4-methoxyphenyl)butan-2-one.[1][3][4]

Under strongly basic conditions, self-condensation (a Claisen-type reaction) can also occur, leading to the formation of dimeric impurities.[2]

Q3: My experimental results are inconsistent when using this compound. Could storage and handling be the cause?

Yes, inconsistency in results is a common consequence of compound degradation. If the purity of your this compound has been compromised by hydrolysis and subsequent decarboxylation, you are introducing at least two new chemical entities into your reaction, which can lead to unexpected side reactions, altered reaction kinetics, or lower yields of your desired product.

Q4: How can I handle this compound to minimize degradation during my experiments?

  • Work under anhydrous conditions: Whenever possible, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Control the pH: Avoid strongly acidic or basic aqueous conditions unless your protocol specifically requires them. If you are working in a basic medium, consider using an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) under anhydrous conditions to reduce the risk of hydrolysis.[2]

  • Keep it cool: Perform reactions at the lowest effective temperature to slow down potential degradation reactions.

  • Use fresh solutions: Prepare solutions of the compound fresh for each experiment, rather than storing them for extended periods.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Observed Issue Potential Cause Recommended Action
Low yield of expected product Degradation of the starting material.Verify the purity of your starting material using techniques like NMR or LC-MS. If degraded, use a fresh, unopened sample or repurify the existing stock.
Appearance of unexpected peaks in NMR or LC-MS analysis of the reaction mixture Formation of degradation products (4-(4-methoxyphenyl)-3-oxobutanoic acid or 4-(4-methoxyphenyl)butan-2-one).Refer to the degradation pathways mentioned in the FAQs. Adjust your reaction and handling conditions to be anhydrous and, if possible, pH neutral.
The compound, which should be a solid or oil, has changed in appearance (e.g., become gummy or discolored). Significant degradation and/or moisture absorption.It is highly likely the compound is no longer pure. It is recommended to discard the sample and use a fresh batch.
Inconsistent biological activity or assay results. The active compound is degrading, and the degradation products may have different or no activity.Perform a stability test of the compound under your specific assay conditions (see Experimental Protocols below).

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

This protocol provides a basic method to assess the stability of your compound under specific experimental conditions.

Objective: To determine if the compound degrades in a specific solvent or buffer over a typical experimental timeframe.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

  • LC-MS or ¹H NMR spectrometer

  • Vials with tight-fitting caps

Procedure:

  • Prepare a stock solution of this compound in the solvent/buffer of interest at a known concentration.

  • Immediately take an aliquot of this solution for analysis (Time = 0). Analyze by LC-MS or ¹H NMR to obtain a baseline measurement of purity.

  • Store the remaining stock solution under the conditions of your experiment (e.g., room temperature, 37°C).

  • At various time points (e.g., 1 hour, 4 hours, 24 hours), take another aliquot from the stock solution and analyze it using the same method as the Time = 0 sample.

  • Compare the chromatograms or spectra over time. The appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure degraded_start Starting material is degraded. Source new material or repurify. is_pure->degraded_start No pure_start Starting material is pure. is_pure->pure_start Yes review_protocol Review Experimental Protocol pure_start->review_protocol check_conditions Are there sources of water, acid, or base? Is the temperature elevated? review_protocol->check_conditions harsh_conditions Harsh conditions are present. Modify protocol: use anhydrous solvents, inert atmosphere, control pH, lower temperature. check_conditions->harsh_conditions Yes mild_conditions Conditions appear mild. check_conditions->mild_conditions No stability_test Perform stability test under exact experimental conditions (see protocol). mild_conditions->stability_test is_stable Is the compound stable under these conditions? stability_test->is_stable unstable Compound is unstable. Consider alternative solvents/buffers or shorter reaction times. is_stable->unstable No stable Compound is stable. Investigate other experimental variables. is_stable->stable Yes

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting low conversion rates in "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates in the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. The primary synthetic route discussed is the Claisen condensation between methyl 4-methoxyphenylacetate and methyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the Claisen condensation to form this compound?

Low yields in this Claisen condensation can often be attributed to suboptimal reaction conditions, purity of reagents, or the formation of side products. The choice and concentration of the base are critical. While strong bases like sodium methoxide are commonly used, their concentration and the reaction temperature must be carefully controlled to prevent side reactions.

Q2: My reaction mixture is turning dark brown or black. What is causing this?

A dark coloration or the formation of tar-like substances often indicates decomposition of the starting materials or product. This can be caused by reaction temperatures that are too high or the use of a base that is too concentrated. Aldehydes, which can be present as impurities, are particularly prone to polymerization under strongly basic conditions.

Q3: I am observing multiple spots on my TLC plate of the crude product. What are the likely side products?

In a Claisen condensation, several side reactions can lead to multiple products. The most common include:

  • Self-condensation of methyl acetate: The enolate of methyl acetate can react with another molecule of methyl acetate to form methyl acetoacetate.

  • Hydrolysis: If there is moisture in the reaction, the ester starting materials and the β-keto ester product can be hydrolyzed back to their corresponding carboxylic acids or carboxylates.

  • Further reactions of the product: The product itself is a β-keto ester and can participate in subsequent reactions if conditions are not carefully controlled.

Q4: How can I effectively purify the final product?

Purification of β-keto esters like this compound typically involves an initial aqueous workup to remove the base and water-soluble byproducts. This is followed by extraction into an organic solvent. For final purification, vacuum distillation or column chromatography on silica gel are common methods. If the product is difficult to separate from starting materials, optimizing the solvent system for chromatography is crucial.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Base Use a fresh batch of sodium methoxide or prepare it immediately before use. Ensure it has been stored under anhydrous conditions.
Insufficient Base The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount, because the product β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium. Ensure at least one full equivalent of base is used.[1]
Low Reaction Temperature While high temperatures can cause decomposition, a temperature that is too low may result in a very slow reaction rate. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[2]
Impure Starting Materials Ensure that methyl 4-methoxyphenylacetate and methyl acetate are pure and, most importantly, anhydrous. Water will consume the base and can lead to hydrolysis of the esters. Consider distilling the starting esters if their purity is questionable.
Incorrect Order of Addition The order of addition can be critical. A common procedure is to add the ester that will form the enolate (in this case, methyl acetate) to the base, followed by the slow addition of the second ester.[3]
Issue 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution
Self-Condensation To minimize the self-condensation of methyl acetate, one strategy is to use an excess of the other ester, methyl 4-methoxyphenylacetate. Alternatively, slowly adding the methyl acetate to the reaction mixture can help control its concentration and favor the crossed-condensation.
Hydrolysis of Esters All glassware must be thoroughly dried, and anhydrous solvents should be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
Reversibility of the Reaction The final deprotonation of the β-keto ester product by the strong base makes the reaction essentially irreversible. Using a full equivalent of a strong base like sodium methoxide is key to preventing the reverse reaction.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation

Materials:

  • Sodium methoxide

  • Anhydrous Toluene (or another suitable aprotic solvent like THF)

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Esters: To the stirred suspension, add a solution of methyl 4-methoxyphenylacetate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding cold, dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions (Example)

The following table provides an example of how reaction parameters can be varied to optimize the yield of this compound.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF25645
2NaOMe (1.1)Toluene60465
3NaOMe (1.1)Toluene80458 (decomposition observed)
4NaOEt (1.1)Ethanol60455
5LDA (1.1)THF-78 to 25375
6NaOMe (1.5)Toluene60472

Note: This data is illustrative and serves as a template for experimental optimization.

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Potential Solutions cluster_end start Low Conversion Rate Observed check_reagents Verify Purity and Anhydrous State of Reagents & Solvents start->check_reagents check_base Confirm Activity and Stoichiometry of Base (>=1 eq.) start->check_base optimize_temp Optimize Reaction Temperature (e.g., 0°C to RT, then gentle heat) check_reagents->optimize_temp Reagents OK purify_reagents Distill Solvents/Esters check_reagents->purify_reagents Impurities or Water Suspected check_base->optimize_temp Base OK use_fresh_base Use Freshly Prepared/Opened Base check_base->use_fresh_base Base Inactivity Suspected optimize_addition Adjust Order/Rate of Reagent Addition optimize_temp->optimize_addition temp_gradient Run Temperature Gradient Study optimize_temp->temp_gradient check_side_reactions Analyze Crude Product for Side Reactions (TLC, NMR) optimize_addition->check_side_reactions slow_addition Slow Dropwise Addition of Enolate Precursor optimize_addition->slow_addition change_stoichiometry Use Excess of Non-enolizable Ester check_side_reactions->change_stoichiometry Self-condensation Dominant purify_reagents->optimize_temp use_fresh_base->optimize_temp end Improved Conversion Rate temp_gradient->end slow_addition->end change_stoichiometry->end

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_side_reactions Potential Side Reactions cluster_product ester1 Methyl 4-methoxyphenylacetate attack Nucleophilic Attack on Methyl 4-methoxyphenylacetate ester1->attack hydrolysis Hydrolysis of Esters (if H2O present) ester1->hydrolysis ester2 Methyl Acetate enolate Formation of Methyl Acetate Enolate ester2->enolate + NaOMe ester2->hydrolysis base Sodium Methoxide (NaOMe) enolate->attack self_condensation Self-condensation of Methyl Acetate enolate->self_condensation + Methyl Acetate intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Methoxide intermediate->elimination product_formation Formation of β-Keto Ester Product elimination->product_formation deprotonation Deprotonation of Product (Drives Reaction) product_formation->deprotonation + NaOMe product_formation->hydrolysis product This compound deprotonation->product Acidic Workup

Caption: Claisen condensation reaction pathway and side reactions.

References

Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Catalyst Selection and Performance

The synthesis of this compound is typically achieved via a crossed Claisen condensation between methyl 4-methoxybenzoate and methyl acetate. The choice of catalyst, a strong base, is critical for the success of the reaction. Below is a summary of common catalysts and their typical performance.

Disclaimer: The following data is illustrative and compiled from general principles of the Claisen condensation. Actual results may vary based on specific experimental conditions.

CatalystBase TypeTypical Reaction Time (hours)Typical Temperature (°C)Typical Yield (%)Key Considerations
Sodium Methoxide (NaOMe)Alkoxide4 - 825 - 6565 - 80Cost-effective and commonly used. Requires careful exclusion of water to prevent hydrolysis. Using methanol as a solvent is ideal to avoid transesterification.[1][2]
Sodium Hydride (NaH)Metal Hydride3 - 60 - 2570 - 85Highly effective and can lead to higher yields. It is a strong, non-nucleophilic base.[3] Requires careful handling due to its reactivity with water and protic solvents. Mineral oil dispersion needs to be removed.
Lithium Diisopropylamide (LDA)Non-nucleophilic Amide1 - 3-78 to 075 - 90Very strong, non-nucleophilic base that allows for rapid and clean enolate formation at low temperatures, minimizing side reactions.[4] Requires anhydrous conditions and inert atmosphere.

Experimental Protocols

A detailed methodology for a typical synthesis using sodium methoxide is provided below.

Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate (dried over molecular sieves)

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether or toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

  • Enolate Formation: The solution is cooled in an ice bath. Anhydrous methyl acetate is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the methyl acetate enolate.

  • Condensation: A solution of methyl 4-methoxybenzoate in a minimal amount of anhydrous diethyl ether or toluene is added dropwise to the reaction mixture at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the enolate of the product. The pH should be adjusted to be slightly acidic.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

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TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield of Product check_reactants 1. Check Purity and Stoichiometry of Reactants start->check_reactants check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up and Purification start->check_workup sub_reactants1 Anhydrous conditions met? check_reactants->sub_reactants1 sub_reactants2 Correct stoichiometry used? check_reactants->sub_reactants2 sub_conditions1 Sufficiently strong base used? check_conditions->sub_conditions1 sub_conditions2 Optimal temperature and time? check_conditions->sub_conditions2 sub_workup1 Incomplete neutralization? check_workup->sub_workup1 sub_workup2 Product loss during extraction/purification? check_workup->sub_workup2 solution_reactants1 Dry solvents and reagents. Use flame-dried glassware. sub_reactants1->solution_reactants1 No solution_reactants2 Use excess of the non-enolizable ester (methyl 4-methoxybenzoate). sub_reactants2->solution_reactants2 No solution_conditions1 Consider stronger bases like NaH or LDA. sub_conditions1->solution_conditions1 No solution_conditions2 Optimize reaction time and temperature via TLC monitoring. sub_conditions2->solution_conditions2 No solution_workup1 Ensure complete protonation of the product enolate with acid. sub_workup1->solution_workup1 Yes solution_workup2 Optimize extraction solvent and purification method. sub_workup2->solution_workup2 Yes

Caption: A logical workflow for troubleshooting low product yield.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

A1: Low yields in a crossed Claisen condensation can be attributed to several factors:

  • Presence of Water: The strong bases used are highly sensitive to water. Any moisture will consume the base and can also lead to the hydrolysis of the ester starting materials and the β-keto ester product. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous.

  • Insufficiently Strong Base: The equilibrium of the Claisen condensation is driven by the final deprotonation of the β-keto ester product.[5][6] If the base is not strong enough to deprotonate the product, the equilibrium will not favor product formation. Consider using stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[3][4]

  • Incorrect Stoichiometry: To minimize the self-condensation of methyl acetate, it is crucial to use an excess of the non-enolizable ester, methyl 4-methoxybenzoate.[7] A common strategy is to add the enolizable ester (methyl acetate) slowly to a mixture of the base and the non-enolizable ester.[7]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and time. Monitor the reaction progress using TLC to determine the optimal conditions.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side product of concern is the self-condensation product of methyl acetate, which is methyl acetoacetate.

  • Self-Condensation of Methyl Acetate: This occurs when the enolate of methyl acetate reacts with another molecule of methyl acetate. To minimize this, the concentration of the methyl acetate enolate should be kept low at all times. This can be achieved by the slow addition of methyl acetate to the reaction mixture containing an excess of methyl 4-methoxybenzoate.[7]

  • Transesterification: If an alkoxide base is used where the alkyl group does not match the alcohol part of the esters (e.g., using sodium ethoxide with methyl esters), transesterification can occur, leading to a mixture of products. Always use a base with the corresponding alkyl group (e.g., sodium methoxide for methyl esters).[1]

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SideReactions Main Reaction vs. Side Reactions MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation MMB Methyl 4-methoxybenzoate Product This compound Base Base (e.g., NaOMe) Enolate->Product Desired Reaction SideProduct Methyl Acetoacetate (Self-condensation) Enolate->SideProduct Side Reaction MA_reactant Another Methyl Acetate molecule

Caption: Desired reaction pathway versus the common self-condensation side reaction.

Q3: I am having difficulty with the work-up procedure. The product seems to be decomposing or is lost during extraction.

A3: The work-up of a Claisen condensation requires careful handling:

  • Neutralization: The product, a β-keto ester, exists as its enolate salt in the basic reaction mixture. It is crucial to neutralize the reaction mixture with a mild acid (e.g., 1 M HCl or saturated ammonium chloride solution) to protonate the enolate and obtain the neutral β-keto ester. Overly acidic or harsh conditions can promote decomposition.

  • Extraction: Ensure that the aqueous layer is thoroughly extracted with a suitable organic solvent. If emulsions form, adding a small amount of brine can help to break them.

  • Purification: β-keto esters can be sensitive to heat. If purification is done by vacuum distillation, ensure the temperature is kept as low as possible to prevent decomposition. Column chromatography is a milder alternative for purification.

Q4: How do I choose the right catalyst for my specific setup?

A4: The choice of catalyst depends on the scale of the reaction, the available equipment, and the desired purity of the product.

  • Sodium Methoxide (NaOMe): A good choice for large-scale synthesis due to its lower cost. However, it may require longer reaction times and careful control of conditions to minimize side reactions.

  • Sodium Hydride (NaH): Offers higher yields and is a stronger base, but requires more careful handling. It is a good option for moderate to large-scale reactions where yield is a primary concern.

  • Lithium Diisopropylamide (LDA): Ideal for small-scale synthesis where high purity and yield are critical. Its use at low temperatures minimizes side reactions, but it is more expensive and requires strict anhydrous and inert conditions.[4]

References

Technical Support Center: TLC Monitoring for "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for monitoring reactions involving Methyl 4-(4-methoxyphenyl)-3-oxobutanoate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is TLC and why is it used to monitor reactions of this compound?

Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to separate components in a mixture.[1] It is essential for monitoring the progress of a chemical reaction by showing the consumption of the starting material and the formation of the product over time.[2][3] For a reaction involving this compound, TLC allows you to quickly determine if the starting material is still present and to visualize the appearance of new product spots.

Q2: What is the general setup for monitoring a reaction with TLC?

To effectively monitor a reaction, a "three-lane" spotting system is typically used on a single TLC plate.[2]

  • Lane 1 (Reference): A spot of the pure starting material, this compound.

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Lane 3 (Reaction Mixture): A spot of the current reaction mixture.

As the reaction proceeds, the spot corresponding to the starting material in Lane 3 will diminish, and a new spot corresponding to the product will appear. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[2]

Q3: How do I choose the right solvent system (eluent)?

The choice of solvent system is critical for good separation. A good starting point for β-keto esters and related compounds is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[4]

  • To start: Try a mixture of 3:1 Hexane:Ethyl Acetate.

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[5]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.[5] The ideal Rf value for the starting material or main product is typically between 0.2 and 0.4 to achieve the best separation.

Q4: How can I visualize the spots on the TLC plate?

Since this compound and many of its products are colorless, visualization methods are required.[6]

  • UV Light (Non-destructive): Commercial TLC plates often contain a fluorescent indicator.[7][8] The aromatic ring in the target molecule and its derivatives will absorb UV light at 254 nm and appear as dark purple spots against a glowing green background.[6][9] This is the most common initial method.

  • Chemical Stains (Destructive): After UV visualization, using a chemical stain can provide more information or visualize UV-inactive compounds.[1][6]

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as the ketone in the starting material or alcohol groups in potential products. It appears as yellow/brown spots on a purple background.[9]

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between compounds.[4][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[5][11] 2. The compound is highly polar or acidic/basic. 3. The sample was not fully dry when placed in the chamber.1. Dilute the sample solution before spotting. 2. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[5] 3. Ensure the solvent from spotting has fully evaporated before developing the plate.
Spots remain on the baseline (Rf ≈ 0). The eluent is not polar enough to move the compound up the plate.[5][10]Increase the polarity of the eluent. For example, change from 4:1 Hexane:EtOAc to 2:1 Hexane:EtOAc, or add a small amount of methanol.
Spots run with the solvent front (Rf ≈ 1). The eluent is too polar for the compounds.[5][12]Decrease the polarity of the eluent. For example, change from 2:1 Hexane:EtOAc to 5:1 Hexane:EtOAc.
No spots are visible. 1. The sample is too dilute.[5][13] 2. The compound does not absorb UV light.[7] 3. The solvent level in the chamber was above the spotting line, dissolving the sample.[5][13]1. Spot the sample multiple times in the same location, allowing the solvent to dry between each application.[2][5] 2. Use a chemical stain like potassium permanganate or p-anisaldehyde.[9] 3. Ensure the solvent level is well below the origin line on the TLC plate.
Product and reactant spots are very close. The chosen solvent system does not provide adequate separation.[10]Try a different solvent system. For example, substitute ethyl acetate with acetone or switch from hexane to toluene as the non-polar component.
The plate looks like a smear (for reactions in high-boiling solvents like DMF or DMSO). The high-boiling reaction solvent is smearing along the plate.[10]After spotting the plate, place it under a high vacuum for several minutes to evaporate the reaction solvent before placing it in the TLC chamber.[10]

Experimental Protocol: Monitoring a Reduction Reaction

This protocol details the TLC monitoring of the reduction of this compound (a β-keto ester) to Methyl 3-hydroxy-4-(4-methoxyphenyl)butanoate (a β-hydroxy ester). The product is more polar (due to the -OH group) and will have a lower Rf value than the starting material.

1. Materials and Setup

  • Silica gel TLC plates (with F₂₅₄ fluorescent indicator).

  • Developing chamber (e.g., a beaker with a watch glass lid).

  • Eluent: 3:1 Hexanes:Ethyl Acetate.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Potassium permanganate (KMnO₄) stain.

  • A sample of pure starting material (SM) dissolved in a volatile solvent (e.g., ethyl acetate).

  • The ongoing reaction mixture.

2. Plate Preparation and Spotting

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[8] Be careful not to scrape the silica layer.

  • Mark three small tick marks on the origin line for the three lanes.

  • In the first lane, use a capillary tube to apply a small spot of the dissolved starting material (SM).

  • In the third lane, apply a small spot of the reaction mixture.

  • In the central (co-spot) lane, first spot the SM, and after it dries, spot the reaction mixture directly on top of it.

  • Ensure all spots are small and concentrated for best results.[1]

3. Development

  • Pour a small amount of the 3:1 Hexanes:EtOAc eluent into the developing chamber (to a depth of ~0.5 cm).

  • Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[5] Cover the chamber.

  • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.

  • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[12]

4. Visualization and Interpretation

  • Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots with a pencil.[8]

  • Next, dip the plate into the KMnO₄ stain and gently heat it with a heat gun. The starting material (ketone) and product (alcohol) should appear as yellow-brown spots on a purple background.[9]

  • Analyze the plate:

    • At t=0: A strong spot for the SM should be visible in lanes 1, 2, and 3.

    • During reaction: The SM spot in lane 3 will shrink, and a new, lower Rf spot (the alcohol product) will appear and intensify.

    • Reaction complete: The SM spot will have completely disappeared from lane 3, leaving only the product spot.

Representative TLC Data

The Rf (Retardation factor) is calculated as (distance traveled by spot) / (distance traveled by solvent front). The more polar a compound, the lower its Rf value.

CompoundStructureExpected Rf (3:1 Hex:EtOAc)Expected Rf (2:1 Hex:EtOAc)
Starting Material: this compound (Less Polar)O=C(OC)C(C(=O)Cc1ccc(OC)cc1)~0.55~0.70
Product: Methyl 3-hydroxy-4-(4-methoxyphenyl)butanoate (More Polar)O=C(OC)C--INVALID-LINK--Cc1ccc(OC)cc1~0.25~0.45

Logical Workflow Diagram

TLC_Troubleshooting_Workflow start Analyze TLC Plate streaking Streaking or Elongated Spots? start->streaking separation Poor Separation? (Rf ≈ 0 or 1, or spots too close) streaking->separation No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes sol_streaking2 Add Acid/Base to Eluent streaking->sol_streaking2 Yes no_spots No Spots Visible? separation->no_spots No sol_sep1 Rf ≈ 0: Increase Eluent Polarity separation->sol_sep1 Yes sol_sep2 Rf ≈ 1: Decrease Eluent Polarity separation->sol_sep2 Yes sol_sep3 Spots too close: Try Different Solvent System separation->sol_sep3 Yes sol_nospots1 Concentrate Sample (Re-spot) no_spots->sol_nospots1 Yes sol_nospots2 Use a Chemical Stain no_spots->sol_nospots2 Yes end Re-run TLC no_spots->end No, looks good sol_streaking1->end sol_streaking2->end sol_sep1->end sol_sep2->end sol_sep3->end sol_nospots1->end sol_nospots2->end

Caption: A troubleshooting workflow for common TLC analysis issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Performance of Methyl vs. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the choice of starting materials and reagents can significantly impact reaction efficiency, yield, and purity. The β-keto esters, Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, are valuable precursors. This guide provides an objective, data-supported comparison of these two esters to inform their selection in synthetic applications.

Physicochemical Properties

A foundational comparison begins with the fundamental physical and chemical properties of each compound. These properties can influence handling, solubility, and reaction conditions.

PropertyThis compoundEthyl 4-(4-methoxyphenyl)-3-oxobutanoate
CAS Number 100117-84-832711-91-4
Molecular Formula C₁₂H₁₄O₄C₁₃H₁₆O₄
Molecular Weight 222.24 g/mol 236.26 g/mol
Appearance Solid-
Predicted XLogP3-AA 1.51.9
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 44

Performance in Synthesis: A Comparative Analysis

The primary synthetic route to these β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. The choice between the methyl and ethyl ester can influence the reaction's outcome based on several factors.

G Me_Product Me_Product Comparison Performance Metrics: - Yield - Reaction Rate - Purity - Handling Me_Product->Comparison Compare Et_Product Et_Product Et_Product->Comparison Compare

Reactivity and Steric Hindrance:

The ethyl group is larger and more sterically hindering than the methyl group. In the context of the Claisen condensation, this can have two opposing effects:

  • Enolate Formation: The acidity of the α-protons (protons on the carbon adjacent to the ester carbonyl) is crucial for enolate formation. The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group might marginally decrease the acidity of the α-protons on the acetate starting material, potentially slowing enolate formation.

  • Nucleophilic Attack: The bulkier ethyl group can hinder the approach of the enolate nucleophile to the carbonyl carbon of the second ester molecule. This steric hindrance could lead to a slower reaction rate for the ethyl ester compared to the methyl ester.

In a study involving dihydropyrimidinone synthesis, it was observed that switching from an ethyl to a methyl acetoacetate derivative reduced steric hindrance, potentially increasing the likelihood of a favorable reaction collision.

Choice of Base and Transesterification:

A critical consideration in a Claisen condensation is the choice of base. To prevent transesterification (the exchange of the alkoxy group of the ester), the alkoxide base used should correspond to the alcohol portion of the ester.

  • For the synthesis of This compound , sodium methoxide (NaOMe) is the preferred base.

  • For the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate , sodium ethoxide (NaOEt) is the appropriate base.

Using a mismatched base (e.g., sodium ethoxide with a methyl ester) would result in a mixture of methyl and ethyl esters, complicating purification and reducing the yield of the desired product.

Leaving Group Ability:

The Claisen condensation mechanism involves the elimination of an alkoxide as a leaving group from the tetrahedral intermediate. Methoxide (CH₃O⁻) is a slightly better leaving group than ethoxide (CH₃CH₂O⁻) due to the lower electron-donating effect of the methyl group, which makes the corresponding alcohol (methanol) slightly more acidic than ethanol. This difference is generally minor but could contribute to a faster reaction rate for the methyl ester.

Hydrolysis Rates:

In aqueous environments, esters can undergo hydrolysis back to the carboxylic acid. Several reports indicate that ethyl esters hydrolyze more slowly than their methyl ester counterparts. This could be a consideration if the desired product is to be used in aqueous media or if subsequent reaction steps are performed in the presence of water.

G cluster_factors Comparative Factors Compound1 Methyl Ester Sterics Steric Hindrance Compound1->Sterics Lower Reactivity Reactivity Compound1->Reactivity Potentially Faster Hydrolysis Hydrolysis Rate Compound1->Hydrolysis Faster Base Base Choice Compound1->Base Requires NaOMe Compound2 Ethyl Ester Compound2->Sterics Higher Compound2->Reactivity Potentially Slower Compound2->Hydrolysis Slower Compound2->Base Requires NaOEt

Experimental Protocols

General Protocol for Claisen Condensation Synthesis:

  • Materials:

    • Methyl 4-methoxyphenylacetate or Ethyl 4-methoxyphenylacetate (1.0 eq)

    • Methyl acetate or Ethyl acetate (used as both reactant and solvent)

    • Sodium methoxide (for methyl ester synthesis) or Sodium ethoxide (for ethyl ester synthesis) (1.1 eq)

    • Anhydrous ethanol (for ethyl ester synthesis if ethyl acetate is not the solvent)

    • Diethyl ether

    • Dilute hydrochloric acid or acetic acid for workup

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the appropriate sodium alkoxide in the corresponding anhydrous alcohol or use a commercially available solution.

    • Addition of Reactants: A mixture of the 4-methoxyphenylacetate ester and the acetate ester is added dropwise to the alkoxide solution with stirring.

    • Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

    • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of dilute acid until the solution is neutral or slightly acidic.

    • Extraction: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

    • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

    • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G start Start | Prepare Alkoxide Solution add_reactants Add Esters | Dropwise addition of 4-methoxyphenylacetate and acetate ester start->add_reactants reflux Heat to Reflux | Monitor by TLC add_reactants->reflux workup Workup | Cool and quench with dilute acid reflux->workup extract Extraction | Extract with organic solvent (e.g., Et₂O) workup->extract wash Wash | Use sat. NaHCO₃ then brine extract->wash dry Dry and Concentrate | Dry with Na₂SO₄ and evaporate solvent wash->dry purify Purification | Vacuum distillation or column chromatography dry->purify end End | Pure β-Keto Ester purify->end

Spectroscopic Data

The structural similarity of the two compounds results in predictable spectroscopic data. The primary differences in NMR spectra will be in the ester moiety.

Expected ¹H NMR Data:

ProtonsMethyl Ester (Predicted)Ethyl Ester (Predicted)
-O-CH₃ Singlet, ~3.7 ppm-
-O-CH₂ -CH₃-Quartet, ~4.2 ppm
-O-CH₂-CH₃ -Triplet, ~1.3 ppm
Ar-O-CH₃ Singlet, ~3.8 ppmSinglet, ~3.8 ppm
Ar-H Multiplet, ~6.8-7.2 ppmMultiplet, ~6.8-7.2 ppm
-C(=O)-CH₂ -C(=O)-Singlet, ~3.5 ppmSinglet, ~3.5 ppm
Ar-CH₂ -Singlet, ~3.9 ppmSinglet, ~3.9 ppm

Expected ¹³C NMR Data:

CarbonMethyl Ester (Predicted)Ethyl Ester (Predicted)
C =O (keto)~202 ppm~202 ppm
C =O (ester)~168 ppm~167 ppm
Ar-C ~114-159 ppm~114-159 ppm
-O-C H₃~52 ppm-
-O-C H₂-CH₃-~61 ppm
-O-CH₂-C H₃-~14 ppm
Ar-O-C H₃~55 ppm~55 ppm
-C(=O)-C H₂-C(=O)-~50 ppm~50 ppm
Ar-C H₂-~45 ppm~45 ppm

Expected IR Data:

Both esters will exhibit characteristic strong absorptions for the two carbonyl groups.

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (ketone)~1715 cm⁻¹
C=O Stretch (ester)~1740 cm⁻¹
C-O Stretch (ester)~1150-1250 cm⁻¹
Ar-O-C Stretch~1030-1250 cm⁻¹

Conclusion

The choice between this compound and its ethyl counterpart in a synthetic strategy depends on the specific requirements of the reaction sequence.

  • This compound may be preferred for reactions where a slightly faster rate is desired due to lower steric hindrance and a marginally better leaving group. Its synthesis requires the use of sodium methoxide.

  • Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate may be advantageous if slower, more controlled reactivity is beneficial, or if enhanced stability towards hydrolysis is a concern. Its synthesis necessitates the use of sodium ethoxide.

Ultimately, factors such as the commercial availability and cost of the starting materials and corresponding alkoxide bases, as well as the specific conditions of subsequent reaction steps, will play a crucial role in the selection process. For most standard applications, both esters are viable options, with the choice often coming down to laboratory preference and reagent availability.

Alternative reagents to "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for Pyrazole Synthesis, Moving Beyond Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in blockbuster drugs like Celecoxib and Sildenafil.[1] The classical Knorr synthesis, which typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a primary route to this valuable heterocycle.[2][3][4][5][6] this compound serves as a representative β-ketoester in this reaction, providing a reliable pathway to substituted pyrazoles and pyrazolones. However, the quest for structural diversity, improved regioselectivity, and milder reaction conditions has spurred the exploration of alternative reagents.

This guide provides an objective comparison of various precursors for pyrazole synthesis, offering experimental data and detailed protocols to inform your selection of starting materials.

Overview of Alternative Reagents

The primary alternative to β-ketoesters like this compound falls into several key categories. The choice of reagent directly influences the substitution pattern, yield, and regioselectivity of the final pyrazole product.

  • 1,3-Diketones: These reagents are widely used and react with hydrazines to form polysubstituted pyrazoles.[2][3] A key challenge with unsymmetrical diketones is the potential formation of two regioisomers.[1][2][7]

  • α,β-Unsaturated Ketones (Chalcones): Chalcones serve as versatile intermediates, reacting with hydrazine derivatives to construct the pyrazole ring system.[8][9] This method is particularly useful for synthesizing 3,5-diaryl-1H-pyrazoles.[2]

  • β-Enaminones and Related Compounds: These substrates offer another pathway to functionalized pyrazoles, often providing good control over regioselectivity.[7]

  • Alkynones (Acetylenic Ketones): The reaction of acetylenic ketones with hydrazines provides a route to pyrazoles, including those with specialized substituents like trifluoromethyl groups.[2][3]

The logical relationship for selecting a starting material based on the desired pyrazole substitution pattern is outlined below.

G Desired_Pyrazolone Pyrazolone Core Ketoester β-Ketoester (e.g., this compound) Desired_Pyrazolone->Ketoester Yields pyrazolone tautomer Desired_Aryl Aryl/Alkyl at C3/C5 Desired_Aryl->Ketoester Diketone 1,3-Diketone Desired_Aryl->Diketone Classic Knorr Synthesis Desired_CF3 CF3 at C3 Alkynone CF3-Alkynone Desired_CF3->Alkynone High regioselectivity Desired_Amino Amino at C5 Ketonitrile β-Ketonitrile Desired_Amino->Ketonitrile Direct amination

Caption: Reagent selection guide for targeted pyrazole synthesis.

Performance Comparison: Yield and Regioselectivity

The choice of starting material and reaction conditions significantly impacts the yield and isomeric purity of the resulting pyrazole. Unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers, a critical consideration in drug development where specific isomers are required.

Table 1: Comparison of Yields for Pyrazole Synthesis from Various Precursors

Precursor TypeExample ReagentHydrazineProductCatalyst/SolventYield (%)Reference
β-Ketoester Ethyl AcetoacetatePhenylhydrazine1,3,5-substituted pyrazolenano-ZnO / Water95%[2][3]
β-Ketonitrile 3-(4-methoxyphenyl)-3-oxopropionitrileHydrazine Hydrate5-amino-3-(4-methoxyphenyl)pyrazoleEthanol97%[10]
1,3-Diketone 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineMixture of 3- and 5-CF3 pyrazolesEthanol99% (36:64 ratio)[11]
1,3-Diketone 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine5-CF3 pyrazole (major isomer)HFIP98% (>97:3 ratio)[11]
α,β-Unsaturated Ketone Chalcone derivativePhenylhydrazine1,3,5-triphenyl-2-pyrazolineAcetic Acid85-92%
Alkynone Trifluoromethylated ynoneArylhydrazine3-CF3-pyrazoleAgOTf (1 mol%)up to 99%[7]

Note: Yields are highly dependent on specific substrates and reaction optimization.

A notable advancement in controlling regioselectivity involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. For the reaction between an unsymmetrical fluorinated 1,3-diketone and methylhydrazine, switching the solvent from ethanol to HFIP dramatically shifted the product ratio from a nearly 1:1 mixture to a highly selective >97:3 ratio in favor of one regioisomer.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for pyrazole synthesis using alternative starting materials.

Protocol 1: Synthesis of a 1,3,5-Substituted Pyrazole using a β-Ketoester (High-Yield, Green Method)

This protocol is adapted from the nano-ZnO catalyzed synthesis described by Girish et al.[2][3]

  • Reagent Preparation: In a round-bottom flask, add ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).

  • Reaction: Add 10 mL of water as the solvent.

  • Heating: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 1,3,5-substituted pyrazole.

Protocol 2: Regioselective Synthesis of a Fluorinated Pyrazole using a 1,3-Diketone

This protocol is based on the work of Fustero et al., highlighting the use of fluorinated solvents to control regioselectivity.[11]

  • Reagent Preparation: Dissolve the unsymmetrical 1,3-diketone (e.g., 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione) (1 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Addition: Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: After the starting material is consumed (as monitored by TLC), evaporate the solvent under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to isolate the major pyrazole regioisomer.

Protocol 3: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone

This procedure is a general method for the cyclization of α,β-unsaturated ketones.[2]

  • Reagent Preparation: To a solution of the chalcone (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (2 mmol).

  • Reaction: Reflux the mixture for 5-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 3,5-diaryl-1H-pyrazole.

Workflow Visualization

The general workflow for the synthesis and purification of pyrazoles via the Knorr condensation is depicted below.

G Start Select & Weigh 1,3-Dicarbonyl & Hydrazine Solvent Add Solvent (e.g., Ethanol, HFIP, Acetic Acid) Start->Solvent Reaction Combine Reagents & Heat/Stir (Reflux or Room Temp) Solvent->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Extract Product Monitor->Workup Complete Purify Purify Crude Product (Recrystallization or Chromatography) Workup->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for pyrazole synthesis.

References

Comparing different synthesis routes for "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable building block, and selecting the optimal synthetic route can significantly impact the speed and success of a research program. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule: the classic Crossed Claisen Condensation and a Grignard Reagent-based Acylation.

Synthetic Route Comparison

The two routes offer distinct approaches to the formation of the β-keto ester functionality. The Crossed Claisen Condensation builds the carbon skeleton by forming a new carbon-carbon bond between two ester fragments, while the Grignard-based Acylation involves the reaction of a pre-formed organometallic nucleophile with an acylating agent.

Data Presentation

The following table summarizes the key quantitative parameters for each synthetic route, based on typical yields and conditions for analogous reactions found in the literature.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Grignard-based Acylation
Starting Materials Methyl 4-methoxyphenylacetate, Methyl acetate4-Bromoanisole, Magnesium, Methyl acetoacetate
Key Transformation Base-mediated condensation of two estersNucleophilic addition of a Grignard reagent to an ester
Typical Yield 60-75%50-65%
Reaction Time 4-8 hours3-6 hours
Reaction Temperature 25-60 °C0 °C to room temperature
Key Reagents Sodium ethoxide or Sodium hydrideMagnesium turnings, Iodine (activator)
Solvent Anhydrous ethanol or THFAnhydrous diethyl ether or THF
Purification Acid-base workup, column chromatographyAqueous workup, extraction, column chromatography
Key Advantages Convergent, good atom economyUtilizes readily available starting materials
Key Challenges Potential for self-condensation side productsGrignard reagent is moisture-sensitive, potential for over-addition

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Route 1: Crossed Claisen Condensation

This route involves the base-promoted condensation of methyl 4-methoxyphenylacetate with methyl acetate. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate of methyl acetate, which then acts as the nucleophile.

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: A mixture of methyl 4-methoxyphenylacetate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred base solution at room temperature.

  • Reaction: The reaction mixture is then heated to a gentle reflux (around 60 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in cold water and acidified with 1 M hydrochloric acid to a pH of approximately 4-5.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Route 2: Grignard-based Acylation

This route begins with the formation of a Grignard reagent from 4-bromoanisole, which then reacts with methyl acetoacetate. Careful control of the reaction stoichiometry and temperature is crucial to prevent side reactions.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Methyl acetoacetate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. A solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of methyl acetoacetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and comparison of the two routes.

Synthesis_Comparison_Workflow cluster_route1 Route 1: Crossed Claisen Condensation cluster_route2 Route 2: Grignard-based Acylation R1_Start Methyl 4-methoxyphenylacetate + Methyl acetate R1_Condensation Claisen Condensation (NaOEt, EtOH) R1_Start->R1_Condensation R1_Workup Acidic Workup R1_Condensation->R1_Workup R1_Purification Column Chromatography R1_Workup->R1_Purification R1_Product This compound R1_Purification->R1_Product Comparison Comparative Analysis (Yield, Purity, Time, Cost) R1_Product->Comparison R2_Start1 4-Bromoanisole + Mg R2_Grignard Grignard Formation (Anhydrous Ether) R2_Start1->R2_Grignard R2_Acylation Acylation (0°C to rt) R2_Grignard->R2_Acylation R2_Start2 Methyl acetoacetate R2_Start2->R2_Acylation R2_Workup Aqueous Workup R2_Acylation->R2_Workup R2_Purification Column Chromatography R2_Workup->R2_Purification R2_Product This compound R2_Purification->R2_Product R2_Product->Comparison Reaction_Pathways cluster_claisen Crossed Claisen Condensation Pathway cluster_grignard Grignard-based Acylation Pathway Claisen_Reactants Methyl 4-methoxyphenylacetate Methyl acetate Claisen_Base Base (NaOEt) Claisen_Reactants:f1->Claisen_Base Deprotonation Claisen_Product This compound Claisen_Reactants:f0->Claisen_Product Condensation Claisen_Intermediate Enolate Intermediate Claisen_Base->Claisen_Intermediate Claisen_Intermediate->Claisen_Reactants:f0 Nucleophilic Attack Grignard_Reactants 4-Bromoanisole Mg Grignard_Reagent 4-Methoxyphenylmagnesium bromide Grignard_Reactants->Grignard_Reagent Formation Acylating_Agent Methyl acetoacetate Grignard_Reagent->Acylating_Agent Nucleophilic Addition Grignard_Product This compound Acylating_Agent->Grignard_Product Acylation

Spectroscopic analysis and characterization of "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis and characterization of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and compares it with two key derivatives: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This objective comparison, supported by experimental data, highlights the structural nuances and the influence of substituent changes on the spectroscopic properties of these versatile β-keto esters.

Introduction

β-Keto esters are crucial intermediates in organic synthesis and are prevalent scaffolds in many biologically active molecules.[1] Their characterization is often complicated by the presence of keto-enol tautomerism, an equilibrium that is sensitive to solvent, temperature, and pH.[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural elucidation and quality control. This guide focuses on the spectroscopic signatures of this compound and its derivatives, providing a valuable resource for researchers working with these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected derivatives. The data has been compiled from various sources and provides a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound 7.12d2HAr-H
6.85d2HAr-H
3.79s3HAr-OCH₃
3.72s3H-COOCH₃
3.65s2HAr-CH₂-
3.45s2H-COCH₂CO-
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate 7.13d2HAr-H
6.86d2HAr-H
4.19q2H-OCH₂CH₃
3.80s3HAr-OCH₃
3.66s2HAr-CH₂-
3.46s2H-COCH₂CO-
1.28t3H-OCH₂CH₃
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate ~7.05d2HAr-H
~6.77d2HAr-H
~5.5-6.5br s1HAr-OH
~3.73s3H-COOCH₃
~3.60s2HAr-CH₂-
~3.48s2H-COCH₂CO-

Note: Chemical shifts for Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate are estimated based on typical values and may vary.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)Assignment
This compound [2]202.5C=O (keto)
167.5C=O (ester)
158.6Ar-C-OCH₃
130.3Ar-CH
126.0Ar-C
114.1Ar-CH
55.2Ar-OCH₃
52.3-COOCH₃
49.8-COCH₂CO-
45.4Ar-CH₂-
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate ~202.4C=O (keto)
~167.1C=O (ester)
~158.5Ar-C-OCH₃
~130.2Ar-CH
~126.1Ar-C
~114.0Ar-CH
~61.4-OCH₂CH₃
~55.2Ar-OCH₃
~49.9-COCH₂CO-
~45.5Ar-CH₂-
~14.1-OCH₂CH₃
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate ~202.8C=O (keto)
~167.8C=O (ester)
~155.0Ar-C-OH
~130.5Ar-CH
~126.5Ar-C
~115.5Ar-CH
~52.4-COOCH₃
~49.7-COCH₂CO-
~45.0Ar-CH₂-

Note: Some chemical shifts for the derivatives are estimated based on known substituent effects.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1745C=O stretch (ester)
~1715C=O stretch (keto)
~1610, 1515C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1175C-O stretch (ester)
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate ~1740C=O stretch (ester)
~1715C=O stretch (keto)
~1610, 1515C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1180C-O stretch (ester)
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate ~3400 (broad)O-H stretch (phenol)
~1740C=O stretch (ester)
~1710C=O stretch (keto)
~1615, 1510C=C stretch (aromatic)
~1230C-O stretch (phenol)
~1170C-O stretch (ester)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound [2]222191 ([M-OCH₃]⁺), 163 ([M-COOCH₃]⁺), 121 (4-methoxybenzyl cation), 91
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate [3]236191 ([M-OC₂H₅]⁺), 163 ([M-COOC₂H₅]⁺), 121 (4-methoxybenzyl cation), 91
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate 208177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺), 107 (4-hydroxybenzyl cation), 77

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of β-keto esters is the Claisen condensation.[4]

Materials:

  • Methyl 4-methoxyphenylacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • 1 M HCl

Procedure:

  • To a solution of sodium methoxide in anhydrous diethyl ether, add methyl acetate at 0 °C.

  • Slowly add methyl 4-methoxyphenylacetate to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[5] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).[5] For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1.0 s.[5] For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2.0 s with broadband proton decoupling.[5]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[6] Liquid samples were analyzed as a thin film between NaCl plates.[6] Solid samples were analyzed as a KBr pellet. Spectra were recorded in the 4000-400 cm⁻¹ range.[6]

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV.[7] The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the ions was measured.[7]

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of β-Keto Ester Derivative Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Comparison NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of β-keto ester derivatives.

Caption: Keto-enol tautomerism in β-keto esters.

References

A Comparative Guide to Purity Analysis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. While direct comparative experimental data for this specific compound is not extensively available in public literature, this guide extrapolates from established principles of analyzing β-keto esters and related pharmaceutical compounds to provide a robust framework for method selection.

This compound, a β-keto ester, presents unique analytical challenges primarily due to keto-enol tautomerism.[1] This phenomenon can lead to poor peak shapes in chromatography, making accurate quantification difficult.[2] The choice between HPLC and GC-MS for purity analysis depends on several factors including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3][4] For β-keto esters, reversed-phase HPLC (RP-HPLC) is a common approach, though challenges with peak shape due to tautomerism are frequently encountered.[2] Strategies to overcome this include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[3][5] The volatility of this compound suggests it is amenable to GC analysis. GC-MS offers the significant advantage of providing structural information about impurities through mass spectral fragmentation patterns, aiding in their identification.[5] However, the thermal lability of some β-keto esters can be a concern, potentially leading to on-column degradation and inaccurate results.

Quantitative Data Comparison

The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the purity analysis of this compound, based on typical performance for similar analytes.

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[5]
Typical Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[6]Non-polar capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[6]
Sample Volatility Not requiredRequired
Thermal Stability Less criticalCritical
Limit of Detection ~1-10 µg/mL~0.1-1 µg/mL
Limit of Quantitation ~5-50 µg/mL~0.5-5 µg/mL
Selectivity Moderate to HighVery High[7]
Impurity Identification Based on retention time comparison with standardsBased on mass spectra and retention indices

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of a β-keto ester and may require optimization for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient can start at 50% acetonitrile and increase to 95% over 15 minutes.[6] An acidic mobile phase can help to speed up the keto-enol tautomerism.[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30-40°C. Increasing the temperature can improve peak shape for tautomeric compounds.[2]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general method and should be optimized for the specific analyte.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • Injection Mode: Splitless.[6]

  • MS Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Mass Range: 50-500 amu.[6]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate technique.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing Sample_Preparation Sample Preparation (Dissolution, Dilution) Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Standard_Preparation Standard Preparation (Reference Standard) Standard_Preparation->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Impurity_Identification Impurity Identification Purity_Calculation->Impurity_Identification

A typical workflow for the purity analysis of a pharmaceutical compound.

MethodSelection Analyte_Properties Analyte Properties: This compound Is_Volatile Volatile & Thermally Stable? Analyte_Properties->Is_Volatile GC_MS GC-MS Is_Volatile->GC_MS Yes HPLC HPLC Is_Volatile->HPLC No / Unsure Need_Structural_Info Need Structural Info for Impurities? HPLC->Need_Structural_Info HPLC_MS HPLC-MS Need_Structural_Info->HPLC_MS Yes

A decision tree for selecting between HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice between them is not always straightforward and depends on the specific analytical needs.

  • HPLC is a robust and versatile method, particularly suitable if the thermal stability of the compound or its impurities is a concern. Method development may be required to address the challenges of keto-enol tautomerism.

  • GC-MS offers higher sensitivity and the invaluable ability to identify unknown impurities through mass spectral data. However, it is contingent on the thermal stability of the analyte.

For comprehensive characterization, a combination of both techniques can be employed. HPLC can be used for routine purity assessment, while GC-MS can be utilized for the identification of volatile impurities and for orthogonal testing to confirm purity results. Ultimately, the selection of the most appropriate technique requires careful consideration of the compound's properties and the analytical objectives.

References

Biological Activity of Compounds Derived from Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

However, the core structural motifs that can be synthesized from Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, such as pyrazoles, coumarins, and pyrimidines, are well-established pharmacophores with a broad spectrum of documented biological activities. This guide, therefore, provides a comparative overview of the potential biological activities of these classes of compounds, supported by data from studies on derivatives synthesized from analogous precursors. This information can serve as a valuable reference for researchers interested in exploring the therapeutic potential of novel compounds derived from this compound.

Potential Biological Activities of Target Heterocyclic Compounds

Based on the extensive research into pyrazole, coumarin, and pyrimidine derivatives, compounds synthesized from this compound could potentially exhibit the following biological activities:

  • Antimicrobial Activity: Pyrazole and pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.

  • Anticancer Activity: Coumarin and pyrazole scaffolds are integral to many compounds that have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Pyrimidine and pyrazole derivatives have been widely investigated for their ability to modulate inflammatory pathways.

  • Antioxidant Activity: Many coumarin and pyrimidine derivatives are effective radical scavengers and have been studied for their potential to combat oxidative stress.

Comparative Data on Analogous Compounds

To provide a tangible comparison, the following table summarizes quantitative data from studies on pyrazole, coumarin, and pyrimidine derivatives with structural similarities to those potentially derivable from this compound.

Compound ClassDerivative ExampleBiological ActivityQuantitative Data (e.g., IC50, MIC)Reference Compound
Pyrazoles Substituted Pyrazole DerivativeAntibacterialMIC = 0.25 µg/mL against certain strainsGatifloxacin (MIC = 1 µg/mL)
Pyrazole-containing CompoundAnticancerIC50 = 1.24 µM against MCF-7 cellsStaurosporine (IC50 = 8.81 µM)
Coumarins Novel Coumarin DerivativeAnticancerIC50 = 2.54 µM against MCF-7 cellsCamptothecin
Coumarin-Chalcone HybridAnticancerIC50 = 9.62 µg/mL against MCF-7 cellsNot specified
Pyrimidines 2,4,6-trisubstituted PyrimidineAnti-inflammatorySignificant inhibition in vivoIbuprofen
Pyrimidine DerivativeCOX-2 InhibitionHigh selectivity towards COX-2Meloxicam, Piroxicam

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key biological assays mentioned in the literature for similar classes of compounds.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Incubation: The microbial inoculum is added to each well containing the diluted compounds. The plate is then incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
  • Animal Model: A suitable animal model, such as rats or mice, is used.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Experimental and Logical Workflows

To illustrate the typical process of biological activity screening and a potential signaling pathway that could be investigated, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Further Studies Start This compound Synthesis Synthesis of Derivatives (e.g., Pyrazoles, Coumarins, Pyrimidines) Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Characterization->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (In vitro, In vivo) Characterization->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Data Quantitative Data Analysis (IC50, MIC) Antimicrobial->Data Anticancer->Data Anti_inflammatory->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) SAR->Mechanism

Caption: Experimental workflow for the synthesis and biological screening of compounds.

signaling_pathway Compound Bioactive Derivative Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Activation Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Inflammation) Pathway->Response

Caption: A generalized signaling pathway potentially modulated by a bioactive compound.

Cost-benefit analysis of different "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: Claisen Condensation and Acylation of Methyl Acetoacetate.

At a Glance: Comparison of Synthesis Methods

MetricMethod 1: Claisen CondensationMethod 2: Acylation of Methyl Acetoacetate
Starting Materials Methyl 4-methoxybenzoate, Methyl acetate4-Methoxybenzoyl chloride, Methyl acetoacetate
Key Reagents Strong base (e.g., Sodium methoxide)Base (e.g., Sodium hydride)
Overall Yield Moderate to HighHigh
Reaction Time Several hoursRelatively shorter
Cost of Reactants LowerHigher
Scalability GoodExcellent
Safety Considerations Use of strong, moisture-sensitive baseUse of reactive acylating agent and flammable hydride

Method 1: Claisen Condensation of Methyl 4-methoxybenzoate and Methyl Acetate

This classical carbon-carbon bond-forming reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. In this case, methyl 4-methoxybenzoate reacts with methyl acetate to form the desired β-keto ester.

Experimental Protocol

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous solvent and sodium methoxide.

  • Heat the suspension to reflux with stirring.

  • A mixture of methyl 4-methoxybenzoate and methyl acetate is added dropwise to the refluxing suspension over a period of 1-2 hours.

  • The reaction mixture is refluxed for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation or column chromatography to afford pure this compound.

Cost-Benefit Analysis:
  • Benefits: This method utilizes relatively inexpensive and readily available starting materials. The procedure is well-established and scalable.

  • Drawbacks: The use of a strong, moisture-sensitive base like sodium methoxide requires anhydrous conditions and careful handling. The reaction may require longer reaction times and yields can be variable depending on the reaction conditions.

Method 2: Acylation of Methyl Acetoacetate with 4-Methoxybenzoyl Chloride

This method involves the acylation of the enolate of methyl acetoacetate with 4-methoxybenzoyl chloride. The reaction is typically carried out in the presence of a base to generate the enolate.

Experimental Protocol

Materials:

  • Methyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • 4-Methoxybenzoyl chloride

  • Dilute hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C under a nitrogen atmosphere, a solution of methyl acetoacetate in anhydrous tetrahydrofuran is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

  • The reaction mixture is cooled back to 0 °C, and a solution of 4-methoxybenzoyl chloride in anhydrous tetrahydrofuran is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched with dilute hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to give this compound.

Cost-Benefit Analysis:
  • Benefits: This method generally provides higher yields and can be faster than the Claisen condensation.

  • Drawbacks: 4-Methoxybenzoyl chloride is a more expensive and reactive starting material compared to methyl 4-methoxybenzoate. Sodium hydride is flammable and requires careful handling in an inert atmosphere. The reaction may produce by-products that require careful purification.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_claisen Method 1: Claisen Condensation cluster_acylation Method 2: Acylation of Methyl Acetoacetate M4MB Methyl 4-methoxybenzoate Condensation Condensation M4MB->Condensation MA Methyl acetate MA->Condensation Base1 Sodium methoxide Base1->Condensation Catalyst Product1 This compound Condensation->Product1 M4BC 4-Methoxybenzoyl chloride Acylation Acylation M4BC->Acylation MAA Methyl acetoacetate Enolate_Formation Enolate Formation MAA->Enolate_Formation Base2 Sodium hydride Base2->Enolate_Formation Base Product2 This compound Enolate_Formation->Acylation Acylation->Product2

Caption: Comparative workflow of two synthesis methods.

Conclusion

The choice between Claisen condensation and the acylation of methyl acetoacetate for the synthesis of this compound depends on several factors. For cost-sensitive projects where starting material expenses are a primary concern, the Claisen condensation offers a viable route. However, for applications demanding higher yields and potentially faster reaction times, the acylation of methyl acetoacetate is a more favorable, albeit more expensive, option. Both methods require careful handling of reagents and adherence to safety protocols. Researchers and process chemists should evaluate their specific needs regarding cost, yield, purity, and scalability to select the most appropriate synthetic strategy.

A Comparative Guide to the Reactivity of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and Other β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, β-ketoesters are a pivotal class of compounds, serving as versatile intermediates in a myriad of synthetic transformations. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, imparts a rich and tunable reactivity. This guide provides a comparative analysis of the reactivity of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate alongside other common β-ketoesters, supported by experimental data and detailed protocols.

The reactivity of β-ketoesters is primarily centered around the acidity of the α-protons situated between the two carbonyl groups. Deprotonation by a base generates a stabilized enolate, a potent nucleophile that can participate in a wide array of bond-forming reactions.[1] The nature of the substituents on the β-ketoester scaffold can significantly influence the stability of this enolate and, consequently, the rates and outcomes of subsequent reactions.

General Reactivity Profile of β-Ketoesters

The principal reactions of β-ketoesters include alkylation, acylation, and participation in various condensation and multicomponent reactions. A key subsequent transformation for many alkylated β-ketoesters is hydrolysis and decarboxylation to yield ketones.[1]

This compound possesses a 4-methoxyphenyl group at the γ-position. The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, potentially affecting the acidity of the α-protons and the nucleophilicity of the resulting enolate. While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with other well-studied β-ketoesters in fundamental reactions.

Comparative Data on Key Reactions

To contextualize the reactivity of this compound, this section presents comparative data for several key reactions involving various β-ketoesters.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][3] The yield of this reaction is influenced by the nature of both the aldehyde and the β-ketoester.[3]

Aldehydeβ-KetoesterCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetatep-toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles96[2]
4-MethylbenzaldehydeEthyl acetoacetateWater, 70°C89[1]
4-ChlorobenzaldehydeEthyl acetoacetateWater, 70°C92[1]
4-MethoxybenzaldehydeEthyl acetoacetateWater, 70°C85[1]
BenzaldehydeMethyl acetoacetate40 wt % phosphotungstic acid on alumina94[4]
2-HydroxybenzaldehydeMethyl acetoacetate40 wt % phosphotungstic acid on alumina73[4]
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Ethyl acetoacetateHCl, Ethanol, Reflux~60-70 (typical)[5]
Biginelli Reaction

The Biginelli reaction is another significant multicomponent reaction where a β-ketoester, an aldehyde, and urea (or thiourea) react under acidic conditions to produce dihydropyrimidinones.[6][7] The reaction's efficiency can be sensitive to the substrates and the catalytic system employed.

Aldehydeβ-KetoesterCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateHCl, Ethanol, Reflux>90 (typical)[6]
4-ChlorobenzaldehydeEthyl acetoacetateTris(pentafluorophenyl)borane, Ethanol, Reflux98[8]
4-MethoxybenzaldehydeEthyl acetoacetateTris(pentafluorophenyl)borane, Ethanol, Reflux96[8]
BenzaldehydeMethyl acetoacetateTris(pentafluorophenyl)borane, Ethanol, Reflux95[8]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium dihydrogen phosphate, EthanolHigh[9]
4-MethoxybenzaldehydeEthyl acetoacetateAmmonium dihydrogen phosphate, EthanolHigh[9]

Note: While a specific yield for this compound in the Biginelli reaction is not provided, the high yields obtained with 4-methoxybenzaldehyde suggest that the methoxy-substituted aryl moiety is well-tolerated in this reaction.

Experimental Protocols for Key Reactions

The following are detailed experimental protocols for the key reactions discussed, providing a framework for comparative studies.

Alkylation of a β-Ketoester (Acetoacetic Ester Synthesis)

This procedure describes the alkylation of a β-ketoester, a fundamental transformation to form a new carbon-carbon bond at the α-position.[10]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add the β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) dropwise.

  • After the addition is complete, add the alkyl halide (e.g., benzyl bromide, 1 equivalent).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude alkylated product.

  • Purify the product by distillation or column chromatography.

Hantzsch Pyridine Synthesis

This protocol outlines the one-pot synthesis of a dihydropyridine derivative.[11]

Protocol:

  • In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.2-1.5 mmol).

  • Add a suitable solvent, such as ethanol or water.[1][11]

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 70°C for water) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Wash the solid product with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure dihydropyridine.

Biginelli Reaction

This procedure describes the synthesis of a dihydropyrimidinone.[6][8]

Protocol:

  • In a round-bottom flask, mix the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), the aldehyde (e.g., benzaldehyde, 1 mmol), and urea (1.5 mmol).

  • Add a solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Tris(pentafluorophenyl)borane).[6][8]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often crystallizes from the solution. Collect the solid by vacuum filtration.

  • Wash the product with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

Hydrolysis and Decarboxylation of a β-Ketoester

This two-step procedure first hydrolyzes the ester to a β-ketoacid, which is then decarboxylated upon heating to yield a ketone.[12][13]

Protocol:

  • Hydrolysis:

    • Dissolve the β-ketoester (1 equivalent) in an aqueous solution of a base (e.g., 1 M NaOH) and stir at room temperature overnight.[12]

    • Acidify the solution to a pH of approximately 2 with a strong acid (e.g., 1 M H₂SO₄).[12]

    • Extract the resulting β-ketoacid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The β-ketoacid is often used in the next step without further purification.

  • Decarboxylation:

    • Gently heat the crude β-ketoacid.[14] The decarboxylation often occurs readily upon warming.

    • The evolution of carbon dioxide indicates the progress of the reaction.

    • The resulting ketone can be purified by distillation or chromatography.

Visualizing Reaction Pathways and Experimental Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 General Reactivity of β-Ketoesters β-Ketoester β-Ketoester Enolate Enolate β-Ketoester->Enolate Base Alkylated β-Ketoester Alkylated β-Ketoester Enolate->Alkylated β-Ketoester Alkyl Halide Ketone Ketone Alkylated β-Ketoester->Ketone 1. H₃O⁺, Δ 2. -CO₂

General reactivity pathway of β-ketoesters.

G cluster_1 Hantzsch Pyridine Synthesis Workflow Aldehyde Aldehyde Mix & Reflux Mix & Reflux Aldehyde->Mix & Reflux β-Ketoester (2 eq.) β-Ketoester (2 eq.) β-Ketoester (2 eq.)->Mix & Reflux Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mix & Reflux Dihydropyridine Dihydropyridine Mix & Reflux->Dihydropyridine

Experimental workflow for the Hantzsch synthesis.

G cluster_2 Biginelli Reaction Workflow Aldehyde Aldehyde Acid Catalyst, Reflux Acid Catalyst, Reflux Aldehyde->Acid Catalyst, Reflux β-Ketoester β-Ketoester β-Ketoester->Acid Catalyst, Reflux Urea Urea Urea->Acid Catalyst, Reflux Dihydropyrimidinone Dihydropyrimidinone Acid Catalyst, Reflux->Dihydropyrimidinone

Experimental workflow for the Biginelli reaction.

Discussion and Conclusion

The reactivity of β-ketoesters is a cornerstone of modern organic synthesis. While direct quantitative comparisons for this compound are limited, its structural features allow for informed predictions. The electron-donating 4-methoxyphenyl group is expected to slightly increase the electron density on the enolate, potentially enhancing its nucleophilicity. This could lead to faster reaction rates in alkylation and related reactions compared to unsubstituted analogs. However, this effect might be counterbalanced by steric hindrance.

In multicomponent reactions like the Hantzsch and Biginelli syntheses, the available data on related compounds suggests that β-ketoesters bearing electron-rich aryl groups are generally well-tolerated and can lead to high yields. The provided protocols offer a standardized basis for conducting comparative studies to precisely quantify the reactivity of this compound against other β-ketoesters, thereby enabling a more rational selection of building blocks in the design and execution of complex synthetic routes.

References

A Comparative Guide to the Structural Validation of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthesized compounds is paramount. This guide provides a comparative analysis of the analytical data for "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" and a structurally similar alternative, "Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate." The presented data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers a framework for validating the structure of the target molecule and potential reaction byproducts.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. These data are essential for confirming the presence of key functional groups and the overall molecular structure.

Table 1: ¹H NMR Spectral Data (Predicted/Typical Shifts in CDCl₃)

Assignment This compound Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Ar-H~6.8-7.2 ppm (m, 4H)~6.9-7.9 ppm (m, 4H)
-OCH₃ (aromatic)~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)
-CH₂- (benzylic)~3.7 ppm (s, 2H)~3.3 ppm (t, 2H)
-CH₂- (keto)~3.5 ppm (s, 2H)~2.8 ppm (t, 2H)
-OCH₃ (ester)~3.7 ppm (s, 3H)-
-OCH₂CH₃ (ester)-~4.2 ppm (q, 2H)
-OCH₂CH₃ (ester)-~1.3 ppm (t, 3H)

Table 2: ¹³C NMR Spectral Data (Predicted/Typical Shifts in CDCl₃)

Assignment This compound Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
C=O (keto)~202 ppm~196 ppm
C=O (ester)~167 ppm~172 ppm
Ar-C (quaternary)~159, ~127 ppm~164, ~129 ppm
Ar-CH~130, ~114 ppm~131, ~114 ppm
-OCH₃ (aromatic)~55 ppm~55 ppm
-CH₂- (benzylic)~45 ppm~34 ppm
-CH₂- (keto)~49 ppm~29 ppm
-OCH₃ (ester)~52 ppm-
-OCH₂CH₃ (ester)-~61 ppm
-OCH₂CH₃ (ester)-~14 ppm

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

Parameter This compound Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Molecular Ion (M⁺)m/z 222m/z 236
Key Fragmentsm/z 191 ([M-OCH₃]⁺), 149, 121, 91m/z 191 ([M-OC₂H₅]⁺), 163, 135, 107

Table 4: Infrared (IR) Spectral Data

Functional Group This compound Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
C=O stretch (keto)~1715 cm⁻¹~1680 cm⁻¹
C=O stretch (ester)~1740 cm⁻¹~1735 cm⁻¹
C-O stretch~1250 cm⁻¹~1260 cm⁻¹
Ar C-H stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized procedures for the synthesis and characterization of β-keto esters.

Synthesis via Claisen Condensation

The synthesis of this compound can be achieved via a Claisen condensation reaction.[1][2][3]

Protocol:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous methanol to prepare sodium methoxide.

  • Ester Addition: To the cooled sodium methoxide solution, add methyl 4-methoxyphenylacetate dropwise with stirring.

  • Condensation: Add methyl acetate dropwise to the reaction mixture. The reaction is then heated to reflux for several hours to drive the condensation.

  • Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the gas chromatograph (GC) coupled to a mass spectrometer.

  • Analysis: Use electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflow for validating the structure of this compound.

Synthesis_Workflow reagents Methyl 4-methoxyphenylacetate + Methyl Acetate + NaOCH₃ reaction Claisen Condensation reagents->reaction workup Acidification & Extraction reaction->workup purification Column Chromatography or Vacuum Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start Synthesized Product nmr NMR (¹H & ¹³C) start->nmr ms GC-MS start->ms ir FTIR start->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Analytical workflow for structural validation of the synthesized product.

References

The Rising Star in Synthesis: A Comparative Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the quest for versatile building blocks is perpetual. Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-keto ester, is emerging as a compound of significant interest. Its unique structural motif, featuring a reactive β-keto ester system coupled with a methoxyphenyl group, positions it as a valuable precursor for a diverse range of biologically active molecules. This guide provides a comprehensive literature review of its applications, benchmarked against relevant alternatives, and supported by available experimental data.

At a Glance: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and synthesis. Below is a summary of the key computed properties for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name This compound[1]
SMILES COC1=CC=C(C=C1)CC(=O)CC(=O)OC[1]
InChIKey PVAMNPNXYYKUOX-UHFFFAOYSA-N[1]

Synthetic Pathways: A Comparative Look

While specific experimental data for the synthesis of this compound is limited in publicly available literature, its structure lends itself to well-established synthetic methodologies for β-keto esters. The most probable and widely used method is the Claisen condensation.

Claisen Condensation: A Reliable Route

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[2][3][4] For the synthesis of our target compound, a mixed Claisen condensation would be employed.

Proposed Reaction Scheme:

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_4_methoxyphenylacetate Methyl 4-methoxyphenylacetate base Strong Base (e.g., Sodium Methoxide) methyl_4_methoxyphenylacetate->base + methyl_acetate Methyl Acetate methyl_acetate->base + target_compound This compound base->target_compound 1. acid Acid Workup target_compound->acid 2. Synthetic_Workflow cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start This compound alkylation Alkylation start->alkylation reduction Reduction start->reduction condensation Condensation with (di)amines, hydrazines, etc. start->condensation substituted_keto_esters Substituted β-Keto Esters alkylation->substituted_keto_esters hydroxy_esters β-Hydroxy Esters reduction->hydroxy_esters heterocycles Heterocycles (e.g., Pyrazoles, Pyrimidines) condensation->heterocycles

References

Safety Operating Guide

Proper Disposal of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural, step-by-step approach to the disposal of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, treating it with the caution required for a potentially hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist. Incompatible materials can lead to dangerous reactions. Strong oxidizing agents are noted as incompatible with similar compounds.

  • Collection of Waste:

    • Collect all waste containing this compound, including residual amounts from containers, contaminated labware (e.g., pipettes, vials), and any absorbent material used for spills.

    • For liquid waste, use a sealed, chemically resistant container. For solid waste (e.g., contaminated gloves, paper towels), use a designated, sealed bag or container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

    • Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.

  • Disposal Request and Pick-up:

    • Dispose of the contents and the container in accordance with local, state, and federal regulations. This typically involves arranging for pick-up by a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a hazardous waste pick-up. This may involve filling out a chemical waste manifest or using an online request system.

  • Decontamination of Empty Containers:

    • Thoroughly empty any containers that held this compound.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.

    • After triple rinsing, deface or remove the original label. The clean, rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes relevant physical properties of a closely related compound, which can be used as a general guide for handling and storage considerations.

PropertyValue (for a related compound)Source
Flash Point-13 °C (8.6 °F)
Auto-ignition Temperature454 °C (849.2 °F)
Lower Explosion Limit3.1 Vol %
Upper Explosion Limit16 Vol %

Note: This data is for a flammable liquid and should be considered as a precautionary indicator of the potential flammability of this compound.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Labeled, Leak-Proof Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Licensed Hazardous Waste Disposal D->E F Decontaminate Empty Containers (Triple Rinse) E->F After Waste Pick-up G Dispose of Rinsed Container as Non-Hazardous Waste F->G

Disposal Workflow for this compound.

Personal protective equipment for handling Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[4][5][6] The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryType & SpecificationsStandard/Purpose
Eye Protection Chemical splash goggles or safety glasses with side shields.[4][7][8]Must meet ANSI Z87.1 standard to protect against splashes and airborne particles.[7][8]
Hand Protection Chemical-resistant nitrile gloves.[5][8]Nitrile gloves provide good protection against a variety of organic solvents and solids.[8] Inspect gloves for integrity before use.[4]
Body Protection A long-sleeved laboratory coat.[5][8]To protect skin and personal clothing from spills and contamination.[5] Ensure the lab coat is fully buttoned.
Footwear Closed-toe and closed-heel shoes.[7][8]To protect feet from chemical spills and falling objects.[5]
Respiratory Required when dusts are generated, or if handling outside of a fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate.[9]To prevent inhalation of fine chemical powders which can cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that all safety measures are in place before, during, and after the procedure.

1. Pre-Handling Procedures:

  • Review Safety Information: Before beginning work, thoroughly review all available safety information, including the SDS of similar compounds.[6]

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Assemble Materials: Have a spill kit readily accessible. Ensure all necessary equipment is clean and functioning correctly.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Weighing and Transfer: When weighing and transferring the solid, use techniques that minimize dust generation, such as using a spatula and weighing paper within the fume hood.[1]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[9]

  • Containment: Keep the container tightly closed when not in use.[2]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area, including the balance and any spatulas used, with an appropriate solvent and then wipe down the surfaces.

  • PPE Removal: Remove gloves and lab coat carefully to avoid contaminating skin. Dispose of contaminated, single-use PPE as hazardous waste.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory area.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.[10][11]

1. Waste Segregation:

  • Solid Chemical Waste: Place any unused this compound and any grossly contaminated materials (e.g., weighing paper, spill cleanup materials) into a designated, clearly labeled hazardous waste container for solid organic waste.[10][11][12] Do not mix with other waste streams unless compatibility is confirmed.[12]

  • Contaminated PPE: Disposable items such as gloves and paper towels that are lightly contaminated should be placed in a designated container for chemically contaminated items, which will be incinerated.[10][11]

2. Container Management:

  • Labeling: Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name.[10][12]

  • Storage: Keep the waste container sealed and store it in a designated satellite accumulation area away from incompatible materials.[10]

3. Final Disposal:

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor, in accordance with all local, state, and federal regulations.[10]

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_disposal 4. Final Disposal A Review Safety Data Sheet B Prepare Fume Hood & Spill Kit A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh & Transfer Chemical (Minimize Dust) C->D E Perform Experiment in Fume Hood D->E F Clean Workspace & Equipment E->F G Segregate & Label Waste (Solid Chemical & Contaminated PPE) F->G H Store Waste in Designated Area G->H I Remove PPE & Wash Hands H->I J Arrange Collection by Licensed Waste Contractor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.